molecular formula C6H7IN2O B1400514 4-iodo-1-(oxetan-3-yl)-1H-pyrazole CAS No. 1314393-99-1

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B1400514
CAS No.: 1314393-99-1
M. Wt: 250.04 g/mol
InChI Key: IOWQPQKVPJLABD-UHFFFAOYSA-N
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Description

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1314393-99-1) is a high-purity fine chemical with the molecular formula C 6 H 7 IN 2 O and a molecular weight of 250.04 g/mol . This compound is characterized by a pyrazole core functionalized with an iodine atom at the 4-position and an oxetane ring at the 1-nitrogen atom, a structure that makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The iodine substituent provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed C–O coupling to synthesize 4-alkoxypyrazoles, a class of compounds with recognized bioactivities . The oxetane moiety is a privileged structure in drug discovery, often used to improve the physicochemical and metabolic properties of lead compounds. As part of the pyrazole family, this compound shares a structural motif found in molecules with a range of biological activities. Pyrazole derivatives have been reported to exhibit significant antioxidant potential by inhibiting ROS production and lipid peroxidation, as well as demonstrating interesting antiproliferative effects in screenings against various cancer cell lines . Furthermore, the closely related compound 4-iodopyrazole is known to interact with enzymes such as alcohol dehydrogenase , suggesting potential research applications in enzymology and inhibitor design. This product is intended for research purposes as a key synthetic intermediate in the development of more complex molecules for pharmaceutical, agricultural, and materials science applications. It is supplied with an assay of 99% purity . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-(oxetan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQPQKVPJLABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 4-iodo-1-(oxetan-3-yl)-1H-pyrazole. Intended for an audience of researchers and drug development professionals, this document consolidates essential data, outlines general experimental protocols for key property determination, and explores the structure-property relationships that define the molecule's potential as a scaffold in medicinal chemistry. Due to the compound's novelty, much of the available data is computational. This guide presents these predictions alongside established experimental methodologies to provide a robust framework for future laboratory investigation.

Introduction

This compound is a unique small molecule incorporating three key structural motifs of significant interest in modern drug discovery: a pyrazole core, an oxetane ring, and an iodine substituent. The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in numerous FDA-approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and act as a stable scaffold. The oxetane moiety, a four-membered cyclic ether, has gained prominence as a desirable feature in medicinal chemistry for its capacity to improve physicochemical properties such as aqueous solubility and metabolic stability. Finally, halogenation, in this case with iodine, is a well-established strategy to modulate lipophilicity, cell permeability, and binding interactions.

This guide summarizes the available physicochemical data for this compound, provides detailed general protocols for the experimental determination of lipophilicity and solubility, and uses logical diagrams to visualize key relationships and workflows relevant to its assessment as a potential drug candidate.

Core Physicochemical Properties

While specific experimental data for this compound is limited, a combination of information from chemical suppliers and computational predictions allows for the compilation of its core properties.

PropertyValueSource
Molecular Formula C₆H₇IN₂OCommercial Supplier
Molecular Weight 250.04 g/mol Commercial Supplier[1]
Purity ≥95.0%Commercial Supplier
Predicted Boiling Point 327.4 ± 32.0 °CComputational Prediction
Predicted XlogP 0.5Computational Prediction[2]
CAS Number 1314393-99-1Commercial Supplier[1][3][4]

Structure-Property Relationships

The physicochemical profile of this compound is a direct consequence of its constituent chemical motifs. The interplay between the pyrazole core, the oxetane ring, and the iodine atom is critical for its behavior in biological systems.

G Structure-Property Relationship of this compound A This compound B Pyrazole Core A->B C Oxetane Ring A->C D Iodine Substituent A->D P4 Target Binding Affinity B->P4 Scaffold for interaction P5 Hydrogen Bonding Capacity B->P5 Acceptor (N2) Donor (N1 if unsubstituted) P1 Lipophilicity (LogP) C->P1 Lowers lipophilicity P2 Aqueous Solubility C->P2 Increases polarity P3 Metabolic Stability C->P3 Can block metabolic sites D->P1 Increases lipophilicity D->P4 Halogen bonding potential G start Start prep Prepare Pre-saturated n-Octanol and Water/PBS start->prep stock Prepare 10 mM Compound Stock in DMSO start->stock add Add Octanol, Water, and Compound to Vial prep->add stock->add shake Shake/Vortex to Equilibrate add->shake separate Centrifuge to Separate Phases shake->separate sample_o Sample Octanol Phase separate->sample_o sample_a Sample Aqueous Phase separate->sample_a quantify Quantify Concentration (e.g., HPLC-UV) sample_o->quantify sample_a->quantify calc Calculate P and LogP quantify->calc end_node End calc->end_node

References

Unveiling the Structural Landscape of a Promising Pyrazole Derivative: A Technical Guide to 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of an iodine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, making 4-iodopyrazoles valuable intermediates in the synthesis of complex molecules. The addition of an oxetane moiety, a known bioisostere for gem-dimethyl and carbonyl groups, can significantly enhance metabolic stability, aqueous solubility, and cell permeability. This technical guide focuses on the crystal structure and synthetic considerations of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole, a molecule of significant interest in drug discovery.

While a specific crystal structure for this compound is not yet publicly available, this guide provides a comprehensive overview of the crystallographic data for the parent compound, 4-iodo-1H-pyrazole. This information serves as a crucial reference point for understanding the structural implications of the oxetane substitution. Furthermore, we present detailed experimental protocols for the synthesis of 4-iodopyrazoles and outline a potential synthetic route to the title compound.

Crystallographic Data of 4-Iodo-1H-pyrazole

The crystal structure of 4-iodo-1H-pyrazole provides fundamental insights into the geometry and packing of this key intermediate. The crystallographic data, as determined by single-crystal X-ray diffraction, are summarized in the table below. This data is essential for computational modeling and for predicting the solid-state properties of its derivatives.

Parameter Value
Chemical FormulaC₃H₃IN₂
Formula Weight193.97 g/mol [1]
Crystal SystemOrthorhombic[1]
Space GroupCmme[1]
a (Å)6.9383(6)[1]
b (Å)5.5231(5)[1]
c (Å)13.077(2)[1]
α (°)90[1]
β (°)90[1]
γ (°)90[1]
Volume (ų)501.13(8)[1]
Z4[1]
Density (calculated) (g/cm³)2.571[1]
Temperature (K)172[1]
Radiation TypeMo Kα[1]
Wavelength (Å)0.71073[1]

Experimental Protocols

Synthesis of 4-Iodopyrazoles

A general and efficient method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine.[2] This method offers good to excellent yields and is applicable to a variety of substituted pyrazoles.

Materials:

  • α,β-Alkynic hydrazone

  • Molecular iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • The α,β-alkynic hydrazone is dissolved in a suitable organic solvent, such as dichloromethane.

  • Sodium bicarbonate is added to the solution to act as a base.

  • Molecular iodine is added portion-wise to the reaction mixture at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to afford the desired 4-iodopyrazole.

G cluster_synthesis Synthesis of 4-Iodopyrazoles start α,β-Alkynic Hydrazone reagents I₂, NaHCO₃ in CH₂Cl₂ start->reagents Electrophilic Cyclization product 4-Iodopyrazole reagents->product

Figure 1. General workflow for the synthesis of 4-iodopyrazoles.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the N-alkylation of 4-iodo-1H-pyrazole with a suitable oxetane electrophile.

Materials:

  • 4-Iodo-1H-pyrazole

  • 3-Tosyloxyoxetane (or other suitable leaving group on the oxetane)

  • A suitable base (e.g., Sodium hydride, Potassium carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Procedure:

  • To a solution of 4-iodo-1H-pyrazole in a polar aprotic solvent, a base is added to deprotonate the pyrazole nitrogen.

  • 3-Tosyloxyoxetane is then added to the reaction mixture.

  • The reaction is heated to facilitate the nucleophilic substitution.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

G cluster_synthesis_target Proposed Synthesis of this compound start 4-Iodo-1H-pyrazole reagents 3-Tosyloxyoxetane, Base (e.g., NaH) in DMF start->reagents N-Alkylation product This compound reagents->product

Figure 2. Proposed synthetic workflow for the target compound.

Biological Significance and Potential Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects.[3][4] The specific biological activity is highly dependent on the substitution pattern of the pyrazole ring. For instance, certain pyrazole-containing compounds are known to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Others have shown potent activity as kinase inhibitors, which are crucial regulators of cell signaling pathways implicated in cancer.

The introduction of the oxetane ring is a modern strategy in drug design to improve the physicochemical properties of a molecule. It is anticipated that the combination of the 4-iodopyrazole core with the oxetane moiety could lead to novel compounds with enhanced drug-like properties and potentially unique biological activities. Further research would be required to elucidate the specific signaling pathways modulated by this compound.

G cluster_biological_pathway Potential Biological Targets of Pyrazole Derivatives cluster_targets cluster_outcomes pyrazole Pyrazole Derivative (e.g., this compound) kinase Kinase Inhibition pyrazole->kinase cox COX Inhibition pyrazole->cox other Other Receptors/ Enzymes pyrazole->other cancer Anti-Cancer Activity kinase->cancer inflammation Anti-Inflammatory Activity cox->inflammation other_effects Other Pharmacological Effects other->other_effects

Figure 3. Potential signaling pathways and biological activities.

Conclusion

While the definitive crystal structure of this compound remains to be determined, the crystallographic data of its parent compound, 4-iodo-1H-pyrazole, provides a solid foundation for structural analysis and molecular modeling. The synthetic protocols outlined in this guide offer a clear pathway for the preparation of this and related pyrazole derivatives. The known biological activities of pyrazoles, coupled with the advantageous properties of the oxetane ring, position this compound as a compound of high interest for future drug discovery and development efforts. Further experimental work is necessary to fully characterize its structure, properties, and biological activity profile.

References

4-iodo-1-(oxetan-3-yl)-1H-pyrazole NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and predicted mass spectrometry data for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, experimental Nuclear Magnetic Resonance (NMR) and detailed mass spectrometry data for this specific compound are not publicly available at this time. Similarly, a specific, detailed experimental protocol for its synthesis and characterization has not been found in the public domain.

This guide presents the known properties of the compound and offers a generalized experimental protocol for the synthesis of similar 4-iodopyrazoles based on established chemical literature. Additionally, predictive data and structural diagrams are provided to assist researchers in their work with this molecule.

Chemical Properties

PropertyValueSource
CAS Number 1314393-99-1[1]
Molecular Formula C₆H₇IN₂O[1]
Molecular Weight 250.04 g/mol [2]
Purity Typically >95% (as per commercial suppliers)[1]

Predicted Mass Spectrometry Data

While experimental mass spectrometry data is unavailable, predicted m/z values for various adducts of this compound have been calculated and are presented below. These values can serve as a reference for researchers conducting mass spectrometry analysis on this compound.

AdductPredicted m/z
[M+H]⁺250.96759
[M+Na]⁺272.94953
[M-H]⁻248.95303
[M+NH₄]⁺267.99413
[M+K]⁺288.92347
[M]⁺249.95976
[M]⁻249.96086

Data sourced from PubChemLite.[3]

Experimental Protocols

Note: A specific experimental protocol for the synthesis of this compound is not publicly available. The following is a generalized procedure for the N-alkylation of a pyrazole with an oxetane derivative and subsequent iodination, based on common organic synthesis methodologies.

General Synthesis of 1-(oxetan-3-yl)-1H-pyrazole:

This procedure describes the initial synthesis of the pyrazole core with the oxetane substituent, which would be followed by an iodination step.

  • Materials: 1H-pyrazole, 3-bromooxetane (or a similar leaving group-substituted oxetane), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • To a solution of 1H-pyrazole in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

    • Stir the mixture for a period to allow for the deprotonation of the pyrazole.

    • Add 3-bromooxetane to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., Thin Layer Chromatography).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(oxetan-3-yl)-1H-pyrazole.

General Iodination of a Pyrazole Ring:

This procedure describes the subsequent iodination at the 4-position of the pyrazole ring.

  • Materials: 1-(oxetan-3-yl)-1H-pyrazole, an iodinating agent (e.g., N-iodosuccinimide (NIS), iodine), and a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Procedure:

    • Dissolve 1-(oxetan-3-yl)-1H-pyrazole in the chosen solvent.

    • Add the iodinating agent to the solution.

    • Stir the reaction at room temperature or with gentle heating, monitoring for completion.

    • Once the reaction is complete, quench any remaining iodinating agent with a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its synthesis and characterization.

chemical_structure Chemical Structure of this compound cluster_pyrazole Pyrazole Ring cluster_oxetane Oxetane Ring N1 N1 C5 C5 N1->C5 C6 C6 N1->C6 N2 N2 N2->N1 C3 C3 C3->N2 C4 C4 C4->C3 I I C4->I C5->C4 C7 C7 C6->C7 O1 O C7->O1 C8 C8 C8->C6 O1->C8 workflow General Workflow for Synthesis and Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification structural_analysis Structural Analysis purification->structural_analysis nmr NMR Spectroscopy (¹H, ¹³C) structural_analysis->nmr ms Mass Spectrometry (MS) structural_analysis->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis report Technical Report/Whitepaper data_analysis->report

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative 1 HCT-116 (Colon)7.74Doxorubicin5.23
Pyrazole Derivative 1 MCF-7 (Breast)4.98Doxorubicin4.17
Pyrazole Derivative 2 A549 (Lung)2.2--
Pyrazole-Thiazolidinone Hybrid 4a NCI-H23 (Lung)- (31.01% inhibition)Doxorubicin-
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 MCF-7 (Breast)2.82Etoposide-
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 MCF-7 (Breast)6.28Etoposide-
Pyrazolone-pyrazole derivative 27 MCF-7 (Breast)16.50Tamoxifen23.31
Pyrazole-based hybrid heteroaromatic 31 A549 (Lung)42.79--
Pyrazole-based hybrid heteroaromatic 32 A549 (Lung)55.73--
Pyrazole carbohydrazide 36 B16F10 (Skin)6.75--
Pyrazole carbohydrazide 41 B16F10 (Skin)6.51--
Pyrazole carbohydrazide 42 B16F10 (Skin)6.30--
Pyrazole carbohydrazide 43 B16F10 (Skin)6.73--
Pyrazole acetohydrazide 4 A2780 (Ovarian)8.57--
Pyrazole triazole thiol 48 PC-3 (Prostate)5.26--
Pyrazole triazole thiol 55 PC-3 (Prostate)5.32--
Pyrazole triazole thiol 60 PC-3 (Prostate)5.26--
Key Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Several critical signaling pathways are implicated in the anticancer effects of pyrazole derivatives. These include the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2), as well as the modulation of transcription factors such as NF-κB.

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Their inhibition is a key strategy in cancer therapy. Certain pyrazole derivatives have been designed as potent inhibitors of these receptors.[1]

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR binds VEGFR2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR2 binds P P EGFR->P Dimerization & Autophosphorylation P2 P VEGFR2->P2 Dimerization & Autophosphorylation Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT) Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) P->Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT) P2->Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT) Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., RAS/RAF/MEK/ERK, PI3K/AKT)->Proliferation, Survival, Angiogenesis Pyrazole\nDerivatives\n(e.g., Erlotinib-like) Pyrazole Derivatives (e.g., Erlotinib-like) Pyrazole\nDerivatives\n(e.g., Erlotinib-like)->EGFR inhibits Pyrazole\nDerivatives\n(e.g., Sorafenib-like) Pyrazole Derivatives (e.g., Sorafenib-like) Pyrazole\nDerivatives\n(e.g., Sorafenib-like)->VEGFR2 inhibits

EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives.

Erlotinib is an example of an EGFR inhibitor that works by blocking the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[2][3][4][5] Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, among other kinases, to suppress angiogenesis.[6][7][8][9]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole Derivative 3 Escherichia coli0.25Ciprofloxacin0.5
Pyrazole Derivative 4 Streptococcus epidermidis0.25Ciprofloxacin4
Pyrazole Derivative 2 Aspergillus niger1Clotrimazole2
Pyrazole Derivative 3 Microsporum audouinii0.5Clotrimazole0.5
Pyrazoline Derivative 22 Enterococcus faecalis32--
Pyrazoline Derivative 24 Enterococcus faecalis32--
Pyrazoline Derivative 5 Candida albicans64--
Pyrazoline Derivative 19 Staphylococcus aureus64--
Pyrazoline Derivative 24 Staphylococcus aureus64--
Pyrazoline Derivative 22 Bacillus subtilis64--
Pyrazoline Derivative 26 Bacillus subtilis64--
Pyrazole sulfonamide 9 Bacillus subtilis1Chloramphenicol-
Pyrazole sulfonamide 10 Bacillus subtilis1Chloramphenicol-
Pyrazole sulfonamide 11 Bacillus subtilis1Chloramphenicol-
Pyrazole sulfonamide 17 Bacillus subtilis1Chloramphenicol-
Hydrazone 21a Aspergillus niger2.9-7.8Clotrimazole-
Hydrazone 21a Staphylococcus aureus62.5-125Chloramphenicol-
Hydrazone 21a Bacillus subtilis62.5-125Chloramphenicol-
Hydrazone 21a Klebsiella pneumoniae62.5-125Chloramphenicol-

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have been successfully developed as potent anti-inflammatory agents.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of pyrazole derivatives, typically measured as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.

Compound/DerivativeInhibition of Paw Edema (%)Time (hours)Reference CompoundInhibition of Paw Edema (%)
Hybrid Pyrazole 5u 80.633Ibuprofen81.32
Hybrid Pyrazole 5s 78.093Ibuprofen81.32
Hybrid Pyrazole 5u 76.564Ibuprofen79.23
Hybrid Pyrazole 5s 80.874Ibuprofen79.23
Pyrazole Derivative 2a 46.056Celecoxib-
Pyrazole Derivative 3b 42.96-44.336Celecoxib-
Pyrazole Derivative 4a 42.96-44.336Celecoxib-
Pyrazole Derivative 5b 42.96-44.336Celecoxib-
N1-substituted pyrazole 3d up to 90.40---
N1-substituted pyrazole 6c up to 90.40---
N1-substituted pyrazole 6h up to 90.40---
Key Signaling Pathways in Inflammation Targeted by Pyrazole Derivatives

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme and the NF-κB signaling pathway, both of which are central to the inflammatory response.

COX2_NFkB_Signaling cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_membrane_receptors Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Pyrazole\nDerivatives\n(e.g., BAY 11-7082-like) Pyrazole Derivatives (e.g., BAY 11-7082-like) Pyrazole\nDerivatives\n(e.g., BAY 11-7082-like)->IKK inhibits Pyrazole\nDerivatives\n(e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole\nDerivatives\n(e.g., Celecoxib)->COX-2 inhibits Gene Transcription\n(Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) NF-κB_n->Gene Transcription\n(Pro-inflammatory mediators) Gene Transcription\n(Pro-inflammatory mediators)->Inflammation

COX-2 and NF-κB Inhibition by Pyrazole Derivatives.

Celecoxib is a well-known selective COX-2 inhibitor that reduces the production of prostaglandins, key mediators of pain and inflammation.[10][11][12][13][14] Other pyrazole derivatives, such as those similar to BAY 11-7082, can inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[15][16][17][18][19]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of a Representative Pyrazole Derivative: 1,3,5-Triphenyl-1H-pyrazole

This protocol describes a common method for the synthesis of a 1,3,5-trisubstituted pyrazole.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Acetophenone Acetophenone Step1 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) Acetophenone->Step1 Benzaldehyde Benzaldehyde Benzaldehyde->Step1 Phenylhydrazine Phenylhydrazine Step2 Step 2: Pyrazoline Formation (Cyclocondensation) Phenylhydrazine->Step2 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Step1 Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Step1 Chalcone Chalcone Step1->Chalcone Pyrazoline Pyrazoline Step2->Pyrazoline Step3 Step 3: Oxidation 1,3,5-Triphenylpyrazole 1,3,5-Triphenylpyrazole Step3->1,3,5-Triphenylpyrazole Chalcone->Step2 Pyrazoline->Step3

Synthesis workflow for 1,3,5-triphenylpyrazole.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Phenylhydrazine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Chalcone Synthesis (Step 1):

    • Dissolve acetophenone and benzaldehyde in ethanol in a flask.

    • Slowly add an aqueous solution of sodium hydroxide while stirring.

    • Continue stirring at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Pyrazoline Synthesis (Step 2):

    • Dissolve the synthesized chalcone and phenylhydrazine in glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated pyrazoline by filtration, wash with water, and dry.

  • Oxidation to Pyrazole (Step 3):

    • The synthesized pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents, such as iodine in the presence of a base or simply by air oxidation in a suitable solvent under reflux.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Pyrazole Derivatives Treat with Pyrazole Derivatives Seed Cells->Treat with Pyrazole Derivatives Incubate Incubate Treat with Pyrazole Derivatives->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate (Formation of Formazan) Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow of the MTT assay for anticancer activity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • Petri dishes

  • Nutrient agar or Mueller-Hinton agar

  • Microbial culture (bacterial or fungal)

  • Pyrazole derivatives

  • Sterile cork borer or pipette tip

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Plate Preparation: Prepare and sterilize the agar medium and pour it into Petri dishes.

  • Inoculation: Inoculate the surface of the agar plates with the microbial culture.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a known concentration of the pyrazole derivative, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for screening anti-inflammatory drugs.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Pyrazole derivatives

  • Positive control (e.g., Indomethacin)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Dosing: Administer the pyrazole derivative or the positive control to the animals orally or via injection.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a pletysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, yielding derivatives with a wide array of potent biological activities. The examples and data presented in this guide highlight the significant potential of pyrazole-based compounds in the development of new therapies for cancer, infectious diseases, and inflammatory disorders. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research and development in this exciting area. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the rational design of more selective and efficacious pyrazole derivatives will undoubtedly lead to the next generation of innovative medicines.

References

The Ascendance of Pyrazoles: A Technical Guide to Their Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been ingeniously exploited to design a multitude of compounds with a broad spectrum of pharmacological activities. Since the first synthesis of a substituted pyrazole in 1883, this scaffold has become a "privileged structure" in drug discovery, leading to the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth exploration of the discovery and history of novel pyrazole compounds, detailing their synthesis, key historical milestones, and significant therapeutic applications. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for seminal synthetic methods, and visualize key concepts using Graphviz diagrams to offer a comprehensive resource for researchers in the field.

A Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole.[1][2] This pioneering work involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This discovery laid the foundation for the systematic exploration of pyrazole chemistry and its potential applications. The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[3]

The therapeutic potential of pyrazoles was recognized early on with the development of Antipyrine (phenazone) as an antipyretic and analgesic agent.[4] However, it was the discovery of the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib (Celebrex®) in the 1990s that truly solidified the importance of the pyrazole scaffold in modern drug discovery.[2][5] This trisubstituted pyrazole demonstrated potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The success of Celecoxib spurred a surge in research, leading to the discovery of numerous other pyrazole-based drugs with diverse therapeutic applications, including anticancer, antipsychotic, and anti-obesity agents.[2][6]

Synthetic Methodologies: Building the Pyrazole Core

The versatility of the pyrazole scaffold is mirrored by the variety of synthetic methods developed for its construction. These methods offer access to a wide range of substitution patterns, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental and widely used method for constructing the pyrazole ring. It involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][2] The reaction proceeds through a condensation-cyclization sequence.

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate to the phenylhydrazine in a fume hood. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously until a crude powdered pyrazolone precipitates.

  • Isolate the crude product by filtration.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the hot solution to cool, first to room temperature and then in an ice bath, until complete crystallization of the product occurs.

  • Filter the purified solid using a Büchner funnel under vacuum, and dry it in a desiccator.

  • Determine the yield and melting point (expected: 125–127 °C) of the pure product.

Other Key Synthetic Strategies

Beyond the Knorr synthesis, several other powerful methods have been developed:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne or alkene, providing a regioselective route to pyrazoles.[7]

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer an efficient and atom-economical approach to highly substituted pyrazoles.[8]

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines is another common route to pyrazolines, which can then be oxidized to pyrazoles.[9]

Therapeutic Applications and Quantitative Bioactivity

The pharmacological diversity of pyrazole derivatives is extensive.[7][9] They have been successfully developed as anti-inflammatory, anticancer, antibacterial, antiviral, and CNS-active agents. The following tables summarize key quantitative data for representative pyrazole compounds in two major therapeutic areas.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

CompoundTargetIn Vitro Activity (IC50)In Vivo Activity (ED50)Reference
Celecoxib COX-20.28 µM82.15 µmol/kg[7][10]
Compound 302 COX-20.26 µMNot Reported[7]
Compound 325 Not SpecifiedNot Reported61.2 mg/kg[7]
Compound 180 COX-2Not Reported53.99 µmol/kg[10]
Compound 181 COX-20.74 µMNot Reported[10]
Anticancer Activity

The anticancer potential of pyrazoles is often attributed to their ability to inhibit various protein kinases and other key signaling proteins involved in cancer cell proliferation and survival.

CompoundCancer Cell LineActivity (IC50/GI50)Reference
Compound 29 MCF-717.12 µM[8]
Compound 36 CDK2 (enzyme)0.199 µM[8]
Compound 59 HepG22 µM[8]
Compound 22 MCF-72.82 µM[8]
Compound 41 MCF-71.937 µg/mL[8]
Ferrocene-pyrazole hybrid 47c HCT-1163.12 µM[11]
Compound 24e PC-34.2 µM[11]
Compound 6g A5491.537 µM[5]

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product diketone 1,3-Dicarbonyl Compound condensation Condensation diketone->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization + H2O dehydration Dehydration cyclization->dehydration - H2O pyrazole Substituted Pyrazole dehydration->pyrazole

Knorr Pyrazole Synthesis Workflow

COX2_Inhibition_Pathway cluster_stimulus Inflammatory Stimuli cluster_signaling Cellular Signaling cluster_response Physiological Response cluster_inhibition Inhibition Stimuli Cytokines, Growth Factors COX2_Induction COX-2 Gene Induction Stimuli->COX2_Induction COX2_Protein COX-2 Enzyme COX2_Induction->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Protein

COX-2 Inhibition by Pyrazole Derivatives

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. From its initial synthesis over a century ago to its current status as a privileged structure in medicinal chemistry, the journey of pyrazole is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. The continued exploration of new synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyrazole-based drugs, further solidifying the enduring legacy of this remarkable heterocycle.

References

A Comprehensive Technical Guide to the Synthesis of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the primary synthetic methodologies for obtaining 4-iodopyrazole, a valuable building block in medicinal chemistry and drug development.[1] The strategic introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions.[1] This document outlines the core synthetic strategies, provides detailed experimental protocols for key methods, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of 4-iodopyrazole can be broadly categorized into three main approaches:

  • Direct Iodination of Pyrazole: This is the most straightforward method, involving the electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole ring with an iodine species. Various iodinating agents and reaction conditions have been developed to achieve this transformation with high regioselectivity and efficiency.[2]

  • Synthesis from Substituted Pyrazoles: This strategy utilizes pre-functionalized pyrazoles as starting materials. A notable example is the Sandmeyer reaction, which converts a 4-aminopyrazole into the corresponding 4-iodopyrazole via a diazonium salt intermediate.[3]

  • Cyclization Reactions: In this approach, the pyrazole ring is constructed and iodinated in a single synthetic sequence. This can be achieved through the cyclization of appropriately substituted precursors, such as α,β-alkynic hydrazones, in the presence of an iodine source.[4][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods of 4-iodopyrazole synthesis, allowing for a direct comparison of their efficiencies.

Synthesis MethodStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
Direct Iodination1-Aryl-3-CF3-pyrazoleI₂, CANMeCN16 hReflux81[6]
Direct Iodination1-Aryl-3-CF3-pyrazoleNIS, TFAAcetic AcidOvernight80 °C36[6][7]
Direct Iodination1-MethylpyrazoleI₂, H₂O₂Water1-12 h50-100 °C>85[8]
Direct IodinationPyrazoleI₂, H₂O₂Water-80 °C85.6[8]
Electrochemical IodinationPyrazoleKIH₂O-CHCl₃-30 °C57-60[9]
Electrochemical Iodination3,5-DimethylpyrazoleKIH₂O-CHCl₃-30 °C86[9]
Cyclizationα,β-Alkynic HydrazoneI₂, NaHCO₃-3 h80 °CGood to Excellent[4][5]
Sandmeyer Reaction3,5-DimethoxyanilineNaNO₂, H₂SO₄, KI---75 (for iodinated aniline)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Direct Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This procedure is adapted from the synthesis of 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles.[6]

Materials:

  • 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol)

  • Iodine (I₂) (1.3 equiv.)

  • Ceric Ammonium Nitrate (CAN) (1.1 equiv.)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the starting pyrazole (1.0 mmol) in acetonitrile, add iodine (1.3 equiv.) and ceric ammonium nitrate (1.1 equiv.).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup.

  • Purify the crude product by filtration through a short column chromatography column to yield the desired 4-iodopyrazole.

Protocol 2: Direct Iodination using N-Iodosuccinimide (NIS)

This general procedure is suitable for the iodination of certain pyrazole derivatives.[7]

Materials:

  • Pyrazole derivative (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.5 mmol)

  • Trifluoroacetic acid (TFA) (1 mL)

  • Glacial acetic acid (1 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).

  • Add a solution of NIS (1.5 mmol) in TFA (1 mL) to the pyrazole solution.

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with DCM (60 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).

  • Separate the organic layer, dry over Na₂SO₄, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Electrochemical Synthesis of 4-Iodopyrazole

This protocol describes a general method for the electrosynthesis of 4-iodopyrazoles.[9]

Experimental Setup:

  • A diaphragm galvanostatic electrolysis cell with a Platinum (Pt) anode and a Copper (Cu) cathode.

  • A two-phase system of aqueous potassium iodide (KI) and chloroform (CHCl₃) (7:3 ratio).

Procedure:

  • Set up the electrolysis cell with the Pt anode and Cu cathode.

  • Charge the cell with an aqueous solution of KI and the pyrazole starting material in a heterophase system with CHCl₃.

  • Conduct the electrolysis under galvanostatic conditions at a current density of 7.5–15 mA/cm² and a temperature of 30 °C.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, separate the organic layer.

  • Isolate and purify the 4-iodopyrazole product from the organic phase.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways for 4-iodopyrazole.

Synthesis_Pathways cluster_direct Direct Iodination cluster_sandmeyer Sandmeyer Reaction cluster_cyclization Cyclization start start intermediate intermediate product product reagent reagent Pyrazole Pyrazole Four_Iodopyrazole_1 4-Iodopyrazole Pyrazole->Four_Iodopyrazole_1 Electrophilic Substitution Iodinating_Agent Iodinating Agent (I₂, NIS, etc.) Iodinating_Agent->Four_Iodopyrazole_1 Oxidant Oxidant (CAN, H₂O₂, etc.) Oxidant->Four_Iodopyrazole_1 Four_Aminopyrazole 4-Aminopyrazole Diazonium_Salt Diazonium Salt Four_Aminopyrazole->Diazonium_Salt Diazotization Four_Iodopyrazole_2 4-Iodopyrazole Diazonium_Salt->Four_Iodopyrazole_2 Nucleophilic Substitution NaNO2_Acid NaNO₂ / H⁺ NaNO2_Acid->Diazonium_Salt KI KI KI->Four_Iodopyrazole_2 Alkynic_Hydrazone α,β-Alkynic Hydrazone Four_Iodopyrazole_3 4-Iodopyrazole Alkynic_Hydrazone->Four_Iodopyrazole_3 Electrophilic Cyclization Iodine_Source Iodine Source (I₂) Iodine_Source->Four_Iodopyrazole_3 Direct_Iodination_Workflow cluster_workflow Experimental Workflow: Direct Iodination start_material start_material process_step process_step reagent_add reagent_add condition condition workup workup final_product final_product start Start with Pyrazole Derivative dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add Iodinating Agent and Oxidant dissolve->add_reagents react Heat and Stir add_reagents->react conditions Specific Time & Temperature quench_workup Aqueous Workup / Quenching react->quench_workup purify Purification (Chromatography) quench_workup->purify product 4-Iodopyrazole purify->product

References

An In-depth Technical Guide on 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS Number: 1314393-99-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole. It is intended for informational purposes for a technical audience. A comprehensive understanding of its properties and safe handling requires further experimental investigation, as significant gaps in the publicly available data exist.

Introduction

This compound, identified by CAS number 1314393-99-1, is a heterocyclic organic compound. Its structure features a pyrazole ring substituted with an iodine atom at the 4-position and an oxetane ring at the 1-position. The presence of the pyrazole core, a common motif in medicinal chemistry, suggests its potential as a scaffold for the development of novel therapeutic agents. The iodo-substitution provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a potentially valuable building block in synthetic chemistry.

Physicochemical Properties

PropertyValueSource
CAS Number 1314393-99-1N/A
Molecular Formula C₆H₇IN₂ON/A
Molecular Weight 250.04 g/mol [1]
Predicted Boiling Point 327.4 ± 32.0 °C[1]
Experimental Melting Point Not AvailableN/A
Solubility Not AvailableN/A

Handling and Safety

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions must be based on the known hazards of similar iodo-pyrazole derivatives. These compounds are generally considered to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

General Handling Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not described in the available scientific literature. General synthetic strategies for related 4-iodopyrazoles often involve the direct iodination of the pyrazole ring using an iodine source and an oxidizing agent.

Illustrative General Workflow for Synthesis of 4-Iodopyrazoles:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pyrazole Precursor Pyrazole Precursor Reaction Vessel Reaction Vessel Pyrazole Precursor->Reaction Vessel Iodinating Agent Iodinating Agent Iodinating Agent->Reaction Vessel Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Product Product Recrystallization->Product

Caption: A generalized workflow for the synthesis of 4-iodopyrazoles.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors.

Hypothetical Signaling Pathway Involvement (Based on Pyrazole Scaffold):

The pyrazole nucleus is a core component of several approved kinase inhibitors. Kinase signaling pathways are crucial in regulating cellular processes, and their dysregulation is implicated in diseases such as cancer. A hypothetical involvement of a pyrazole-containing compound as a kinase inhibitor is depicted below.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Pyrazole_Inhibitor 4-Iodo-1-(oxetan-3-yl) -1H-pyrazole (Hypothetical Target) Pyrazole_Inhibitor->Kinase_Cascade

Caption: Hypothetical inhibition of a kinase cascade by a pyrazole-based compound.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. However, the current lack of publicly available experimental data on its physicochemical properties, biological activity, and safety profile significantly limits its immediate utility. Further research is required to:

  • Determine its key physical properties (melting point, solubility in various solvents).

  • Elucidate its toxicological profile through comprehensive safety studies.

  • Investigate its biological activity through in vitro and in vivo screening, particularly focusing on its potential as a kinase inhibitor given its structural motifs.

  • Develop and publish detailed and optimized synthetic protocols.

The generation of this fundamental data will be crucial for unlocking the potential of this compound for researchers, scientists, and drug development professionals.

References

Theoretical and Computational Exploration of 4-Iodopyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Iodopyrazoles are a class of halogenated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural and electronic properties, largely influenced by the presence of an iodine atom on the pyrazole ring, make them valuable synthons for the construction of complex molecular architectures and potent biologically active molecules. The iodine atom not only serves as a versatile handle for further functionalization through various cross-coupling reactions but also actively participates in non-covalent interactions, most notably halogen bonding, which can be pivotal for molecular recognition and binding affinity.

This technical guide provides an in-depth overview of the theoretical and computational studies of 4-iodopyrazoles, covering their synthesis, structural characterization, and burgeoning applications in drug discovery. Detailed experimental protocols, summarized quantitative data, and visual representations of key concepts are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

I. Synthesis of 4-Iodopyrazoles

The synthesis of 4-iodopyrazoles can be achieved through several methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. Key approaches include the direct iodination of a pre-formed pyrazole ring and the cyclization of acyclic precursors.

Direct Iodination of Pyrazoles

A common and straightforward method for the synthesis of 4-iodopyrazoles is the direct electrophilic iodination of the pyrazole core. This approach leverages the electron-rich nature of the pyrazole ring, which facilitates electrophilic substitution, predominantly at the C4 position.

Experimental Protocol: Direct Iodination of 1-Methylpyrazole

A detailed protocol for the synthesis of 1-methyl-4-iodopyrazole is as follows[1]:

  • Mixing of Reactants: In a suitable reaction vessel, mix 1-methylpyrazole and elemental iodine.

  • Heating: Heat the mixture to a temperature between 40-80 °C.

  • Addition of Oxidant: Slowly add an aqueous solution of an oxidant (e.g., hydrogen peroxide) dropwise to the reaction mixture over a period of 1-5 hours. The oxidant reacts with the hydrogen iodide byproduct to regenerate iodine, thus improving the reaction efficiency.

  • Reaction Monitoring: Maintain the reaction temperature at 50-100 °C after the addition of the oxidant is complete. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC). The reaction is typically continued for 1-12 hours.

  • Work-up: After the reaction is complete, cool the mixture. Neutralize the solution by adding an aqueous solution of sodium hydroxide until the pH is between 6 and 8.

  • Isolation and Purification: Cool the neutralized mixture to induce crystallization. The resulting solid is collected by centrifugation, and the filter cake is dried under vacuum to yield 1-methyl-4-iodopyrazole.

Electrophilic Cyclization of α,β-Alkynic Hydrazones

An alternative and highly efficient route to substituted 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This method is particularly versatile, allowing for the introduction of a wide range of substituents on the pyrazole ring.

Experimental Protocol: Iodocyclization of α,β-Alkynic Hydrazones

The general procedure for the synthesis of 4-iodopyrazoles via electrophilic cyclization is as follows[2][3][4]:

  • Preparation of α,β-Alkynic Hydrazones: Synthesize the α,β-alkynic hydrazone precursors by the condensation reaction of the corresponding propargyl aldehydes or ketones with hydrazines.

  • Cyclization Reaction: In a reaction vessel, dissolve the α,β-alkynic hydrazone in a suitable solvent. Add sodium bicarbonate, followed by the portion-wise addition of molecular iodine.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 3 hours).

  • Work-up and Purification: Upon completion of the reaction, quench the excess iodine and isolate the crude product. Purify the 4-iodopyrazole derivative using techniques such as flash chromatography.

II. Structural and Spectroscopic Characterization

The structural and electronic properties of 4-iodopyrazoles have been extensively studied using a combination of experimental techniques and computational methods. X-ray crystallography provides precise information about the solid-state structure, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often complemented by Density Functional Theory (DFT) calculations, offer insights into the molecular structure and bonding.

Crystallographic Data

The crystal structure of 4-iodo-1H-pyrazole has been determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles[5][6][7].

Parameter 4-Iodo-1H-pyrazole
Formula C₃H₃IN₂
Formula Weight 193.97
Crystal System Orthorhombic
Space Group Cmme
a/Å 6.9383 (6)
b/Å 5.5231 (5)
c/Å 13.077 (2)
V/ų 501.13 (8)
Z 4
Dcalc./g cm⁻³ 2.571
Table 1: Crystal data and structure refinement parameters for 4-iodo-1H-pyrazole.[5]
Spectroscopic Data and DFT Calculations

Spectroscopic analysis, in conjunction with DFT calculations, provides a powerful tool for understanding the structure and electronic environment of 4-iodopyrazoles.

Experimental Protocol: Spectroscopic and Computational Analysis

A representative workflow for the spectroscopic and computational analysis of 4-halogenated pyrazoles is as follows[5][7]:

  • Spectroscopic Measurements: Record the ¹H NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Obtain solid-state infrared spectra using an FT-IR spectrometer.

  • Computational Details: Perform DFT calculations using a suitable software package. Optimize the geometries of the pyrazole monomers and hydrogen-bonded dimers. Calculate the theoretical IR and NMR spectroscopic data for comparison with the experimental results.

Compound Experimental ¹H NMR (δ, ppm) Calculated ¹H NMR (δ, ppm) Experimental N-H Stretch (cm⁻¹) Calculated N-H Stretch (cm⁻¹)
4-I-pzH7.64 (s, 2H), 12.9 (br s, 1H)7.51 (s, 2H), 12.7 (br s, 1H)2800-3200 (broad)3450 (monomer)
Table 2: Experimental and calculated spectroscopic data for 4-iodo-1H-pyrazole (4-I-pzH).[5][7]

III. Theoretical Studies: Halogen Bonding

A key feature of 4-iodopyrazoles is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The nature of the C-I bond in 4-iodopyrazole, with its region of positive electrostatic potential (σ-hole) on the iodine atom, makes it a potent halogen bond donor. These interactions have been investigated using rotational spectroscopy and ab initio calculations[8].

IV. Computational Studies in Drug Discovery

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and 4-iodopyrazole derivatives are increasingly being explored as potential therapeutic agents, particularly as kinase inhibitors. Computational methods play a crucial role in the rational design and optimization of these compounds.

Computational Workflow for Drug Design

A typical computational workflow for the design of pyrazole-based inhibitors is outlined below.

Computational_Drug_Design_Workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Design & Screening cluster_2 Refinement & Analysis cluster_3 Lead Optimization Target_ID Identify Protein Target (e.g., Kinase) PDB_Prep Prepare Protein Structure (from PDB) Target_ID->PDB_Prep Docking Molecular Docking (Virtual Screening) PDB_Prep->Docking Lib_Gen Generate Pyrazole Library Lib_Gen->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy QSAR QSAR Modeling Binding_Energy->QSAR ADMET ADMET Prediction QSAR->ADMET Synthesis Synthesis of Promising Compounds ADMET->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay

Figure 1: A generalized workflow for the computational design of pyrazole-based inhibitors.

4-Iodopyrazole Derivatives as Kinase Inhibitors

Aberrant kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been successfully developed as inhibitors of various kinases. The 4-iodo substituent can be strategically employed to enhance binding affinity through halogen bonding with the kinase active site or to serve as a point for further chemical modification to improve potency and selectivity.

Signaling Pathways Targeted by Pyrazole Derivatives

Several key signaling pathways implicated in cancer are targeted by pyrazole-based inhibitors.

Kinase_Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/Akt/mTOR Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Transcription Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 4-Iodopyrazole Derivative Inhibitor->JAK Inhibitor->PI3K Inhibitor->Akt

Figure 2: Inhibition of key oncogenic signaling pathways by 4-iodopyrazole derivatives.

V. Conclusion

Theoretical and computational studies of 4-iodopyrazoles have significantly advanced our understanding of their fundamental properties and have paved the way for their application in various scientific domains, most notably in drug discovery. The ability to rationally design and synthesize these molecules, coupled with computational tools to predict their behavior and interactions, provides a powerful paradigm for the development of novel therapeutics. The continued exploration of the unique characteristics of the iodine atom in these heterocyclic systems, particularly its capacity for halogen bonding, will undoubtedly lead to the discovery of new and improved 4-iodopyrazole-based compounds with enhanced biological activity and tailored properties. This guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving area of chemical science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The protocols detailed below are based on established methodologies for the coupling of iodo-pyrazoles and can be adapted for specific research and development needs in the synthesis of complex molecules for drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of an oxetane ring can significantly improve physicochemical properties such as solubility and metabolic stability. This compound is therefore a valuable reagent for the synthesis of novel compounds with potential biological activity. This document outlines generalized protocols and reaction conditions for the successful Suzuki coupling of this key intermediate.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of iodo- and bromo-pyrazoles, which can be used as a starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Substrate ScopeReference
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5 equiv.)1,4-Dioxane/H₂O (4:1)906Not specified for iodo-pyrazolesGeneral protocol for pyrazole derivatives[1]
XPhos precatalyst P1 (6-7 mol%)K₃PO₄ (2.0 equiv.)1,4-Dioxane/H₂O (4:1)1002461-86Bromopyrazoles with various boronic acids[2]
PdCl₂(PPh₃)₂K₂CO₃Ethanol1004Not specified for iodo-pyrazoles4-iodoanisole with phenylboronic acid[3]
Pd(OAc)₂/XantphosNot specifiedNot specified150 (Microwave)Not specifiedNot specifiedGeneral Buchwald-Hartwig conditions mentioned[4]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound with various boronic acids or esters.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for Suzuki coupling and is a good starting point for substrate screening.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.1 mmol), and sodium carbonate (2.5 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL), both previously degassed.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Optimized Procedure for Challenging Substrates using an XPhos Precatalyst

This protocol is recommended for less reactive boronic acids or when Protocol 1 gives low yields.[2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (2.0 equivalents)

  • XPhos Pd G2 or a similar XPhos-derived precatalyst (P1) (6-7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the boronic acid (2.0 mmol), potassium phosphate (2.0 mmol), and the XPhos precatalyst (0.06-0.07 mmol) to a dry reaction vessel.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by flash chromatography.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 regenerates Product Coupled Product Ar-Ar' Reductive_Elimination->Product Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-I This compound Ar-I->Oxidative_Addition Ar'-B(OR)2 Boronic Acid Ar'B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Boronic Acid - Base - Catalyst Vessel Combine in a dry reaction vessel Reagents->Vessel Inert Establish Inert Atmosphere Vessel->Inert Solvent Add Degassed Solvents Inert->Solvent Heating Heat to desired temperature Solvent->Heating Monitoring Monitor reaction progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Pure Coupled Product Purification->Final_Product Yields

Caption: A general experimental workflow for Suzuki coupling reactions.

Logical_Relationships Main_Reactant This compound Product 4-aryl-1-(oxetan-3-yl)-1H-pyrazole Main_Reactant->Product Coupling_Partner Organoboron Reagent (Boronic Acid/Ester) Coupling_Partner->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos precatalyst) Catalyst->Product enables Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product activates Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Product facilitates Conditions Reaction Conditions (Temperature, Time) Conditions->Product influences yield

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Application of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1-(oxetan-3-yl)-1H-pyrazole is a versatile heterocyclic building block with significant potential in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents. The pyrazole scaffold is a well-established privileged structure in drug discovery, known for its presence in numerous approved drugs.[1][2] The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity, which can lead to improved pharmacokinetic profiles. The iodo-substituent at the 4-position of the pyrazole ring serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable starting material for library synthesis and lead optimization.

This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of protein kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of highly substituted pyrazole derivatives for screening in drug discovery programs. The C4-iodo group allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

1. Synthesis of Protein Kinase Inhibitors:

The pyrazole core is a common feature in many kinase inhibitors. The 4-position of the pyrazole ring often points towards the solvent-exposed region of the ATP-binding pocket of kinases, making it an ideal position for modification to enhance potency and selectivity. The oxetane moiety can interact favorably with the ribose pocket or solvent, contributing to improved drug-like properties.

2. Synthesis of G-Protein Coupled Receptor (GPCR) Modulators:

Substituted pyrazoles have also been explored as modulators of various GPCRs. The ability to diversify the 4-position of the pyrazole ring allows for the fine-tuning of interactions with the receptor binding sites.

3. Development of Anti-inflammatory and Anti-cancer Agents:

Given the prevalence of the pyrazole scaffold in anti-inflammatory and anti-cancer drugs, this compound serves as a valuable starting point for the development of novel agents in these therapeutic areas.

Data Presentation

While specific biological data for derivatives of this compound is not publicly available, the following table presents representative data for analogous 4-substituted pyrazole kinase inhibitors to illustrate the potential impact of modifications at the C4-position.

Compound ID C4-Substituent Target Kinase IC50 (nM)
A-1 PhenylKinase X150
A-2 4-FluorophenylKinase X75
A-3 Thien-2-ylKinase X200
B-1 PhenylethynylKinase Y50
B-2 (4-Fluorophenyl)ethynylKinase Y25

This is representative data and not specific to derivatives of this compound.

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations utilizing this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-(oxetan-3-yl)-1H-pyrazoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(oxetan-3-yl)-1H-pyrazole.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-1-(oxetan-3-yl)-1H-pyrazoles

This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).

  • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add degassed THF and triethylamine (2:1 v/v).

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1-(oxetan-3-yl)-1H-pyrazole.

Visualization of Workflows and Concepts

Diagram 1: Synthetic Utility of this compound

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Diverse Library of 4-Substituted Pyrazoles B->F C->F D->F E->F

Caption: Synthetic diversification of this compound.

Diagram 2: General Workflow for Kinase Inhibitor Discovery

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Library of Analogs B->C D High-Throughput Screening (Kinase Panel) C->D E Hit Identification D->E F SAR Studies E->F G Lead Optimization F->G G->C Iterative Synthesis H In vivo Efficacy G->H I ADME/Tox H->I

Caption: Drug discovery workflow utilizing the pyrazole building block.

Diagram 3: Signaling Pathway Inhibition (Illustrative)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Substrate Substrate Protein Kinase_B->Substrate Transcription Gene Transcription Substrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->Kinase_B

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged pyrazole scaffold, a beneficial oxetane moiety, and a synthetically tractable iodo-group makes it an ideal starting material for the generation of diverse compound libraries. The provided protocols and conceptual diagrams are intended to guide researchers in harnessing the potential of this compound for the development of novel therapeutics, particularly in the area of kinase inhibition.

References

Protocol for Sonogashira Cross-Coupling with 4-Iodopyrazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-iodopyrazoles. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide array of functionalized pyrazole derivatives, which are key scaffolds in many pharmaceutical agents.

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position of the pyrazole ring, offering a versatile and efficient route to novel molecular architectures. This protocol will cover the necessary reagents, reaction conditions, and purification methods to successfully implement this methodology in a laboratory setting.

General Reaction Scheme

The Sonogashira cross-coupling reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, in this case, a 4-iodopyrazole. The reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of a base.

G cluster_reactants Reactants cluster_catalysts Catalytic System 4-Iodopyrazole 4-Iodopyrazole Reaction_Vessel Sonogashira Coupling 4-Iodopyrazole->Reaction_Vessel Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Cu_Co-catalyst Cu_Co-catalyst Cu_Co-catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel 4-Alkynylpyrazole 4-Alkynylpyrazole Reaction_Vessel->4-Alkynylpyrazole caption General workflow for the Sonogashira cross-coupling of 4-iodopyrazoles.

Caption: General workflow for Sonogashira cross-coupling.

Recommended Protocol: Pd/C-CuI Catalyzed Sonogashira Coupling

This protocol is based on a facile and practical method for the synthesis of 4-alkynyl pyrazole derivatives, which have been identified as potential PDE4 inhibitors[1]. The use of palladium on carbon (Pd/C) offers a more heterogeneous and often more user-friendly catalytic system.

Materials:

  • Substrates: Substituted 4-iodopyrazole and terminal alkyne

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add the 4-iodopyrazole (1.0 eq.).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), 10% Pd/C (0.05-0.1 eq.), CuI (0.1-0.2 eq.), and PPh₃ (0.1-0.2 eq.).

  • Solvent and Base: Add the solvent (e.g., DMF or THF) to achieve a suitable concentration (typically 0.1-0.5 M). Then, add the base (e.g., Et₃N or DIPEA, 2-3 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst (Pd/C).

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynylpyrazole.

Alternative Protocol: Homogeneous PdCl₂(PPh₃)₂/CuI Catalysis

A widely used and effective homogeneous catalytic system employs bis(triphenylphosphine)palladium(II) dichloride. This system is particularly useful for ensuring complete dissolution of the catalyst in the reaction medium.

Materials:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • All other reagents are the same as the Pd/C protocol.

Experimental Procedure:

The procedure is similar to the Pd/C protocol, with the following modifications:

  • In step 2, use PdCl₂(PPh₃)₂ (0.02-0.05 eq.) instead of Pd/C and PPh₃.

  • The work-up in step 6 does not require filtration through Celite to remove the catalyst initially, as it is a homogeneous reaction. However, subsequent purification steps are necessary to remove the catalyst residues.

Substrate Scope and Yields

The Sonogashira coupling of 4-iodopyrazoles is compatible with a wide range of functional groups on both the pyrazole ring and the terminal alkyne, affording the corresponding products in good to excellent yields.

4-Iodopyrazole DerivativeTerminal AlkyneCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
1,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂/CuIDMFEt₃NN/AGood[1]
1-Substituted-4-iodopyrazoleVarious terminal alkynesPd/C-CuI-PPh₃N/AN/AN/AN/A[1]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetyleneN/AN/AN/AN/A58[2]

Note: "N/A" indicates that the specific detail was not provided in the abstract. "Good" indicates a qualitative description of the yield from the source.

Reaction Mechanism Overview

The catalytic cycle of the Sonogashira reaction is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-I PdII_Alkyne R¹-Pd(II)-C≡CR² 4-Alkynylpyrazole R¹-C≡CR² PdII_Alkyne->4-Alkynylpyrazole Reductive Elimination CuI CuI Cu_Alkyne Cu-C≡CR² Cu_Alkyne->PdII_Alkyne Transmetalation 4-Iodopyrazole R¹-I 4-Iodopyrazole->PdII_Aryl Oxidative Addition Terminal_Alkyne H-C≡CR² Terminal_Alkyne->Cu_Alkyne Deprotonation Base Base caption Simplified catalytic cycle of the Sonogashira reaction.

Caption: Simplified Sonogashira catalytic cycle.

Briefly, the palladium(0) species undergoes oxidative addition with the 4-iodopyrazole. Concurrently, the terminal alkyne is deprotonated by the base and reacts with the copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) intermediate yields the 4-alkynylpyrazole product and regenerates the palladium(0) catalyst.

Troubleshooting and Considerations

  • Homocoupling of Alkynes (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne. This can be minimized by ensuring a strictly anaerobic (oxygen-free) environment and by the slow addition of the alkyne.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Using high-purity reagents and solvents is recommended.

  • Protecting Groups: If the pyrazole NH is unsubstituted, it may need to be protected (e.g., with a Boc or SEM group) to prevent side reactions, though in many cases, the reaction proceeds without protection.

  • Copper-Free Conditions: For applications where copper toxicity is a concern (e.g., in biological systems or for certain electronic materials), copper-free Sonogashira protocols have been developed. These typically require a different ligand and base system and may require higher reaction temperatures.

By following these detailed protocols and considering the key parameters, researchers can effectively utilize the Sonogashira cross-coupling reaction for the synthesis of diverse and complex 4-alkynylpyrazole libraries for various applications in drug discovery and materials science.

References

Scale-Up Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is presented as a robust three-step process, with additional details on the preparation of key starting materials.

Executive Summary

The successful and efficient large-scale synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a critical step in the production of several active pharmaceutical ingredients. A widely utilized and effective method involves a three-step sequence starting from 4-chloropyridine and pyrazole. This process includes a nucleophilic aromatic substitution, followed by a challenging pyridine ring hydrogenation, and concluding with a regioselective iodination of the pyrazole moiety. This application note details the optimized protocols for each of these steps, providing quantitative data and addressing common scale-up challenges.

Synthetic Pathway Overview

The primary synthetic route for producing multi-kilogram quantities of 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a three-step process.[1] This pathway begins with the nucleophilic aromatic substitution of 4-chloropyridine with pyrazole to form 4-(1H-pyrazol-1-yl)pyridine. The subsequent hydrogenation of the pyridine ring yields 4-(1H-pyrazol-1-yl)piperidine. The final step is the iodination of this intermediate to produce the target molecule.[1]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Pyridine Hydrogenation cluster_2 Step 3: Iodination 4-Chloropyridine 4-Chloropyridine 4-(1H-Pyrazol-1-yl)pyridine 4-(1H-Pyrazol-1-yl)pyridine 4-Chloropyridine->4-(1H-Pyrazol-1-yl)pyridine Pyrazole, Base Pyrazole Pyrazole Pyrazole->4-(1H-Pyrazol-1-yl)pyridine 4-(1H-Pyrazol-1-yl)piperidine 4-(1H-Pyrazol-1-yl)piperidine 4-(1H-Pyrazol-1-yl)pyridine->4-(1H-Pyrazol-1-yl)piperidine H2, Catalyst (e.g., Rh) 4-(1H-Pyrazol-1-yl)pyridine->4-(1H-Pyrazol-1-yl)piperidine 4-(4-iodo-1H-pyrazol-1-yl)piperidine 4-(4-iodo-1H-pyrazol-1-yl)piperidine 4-(1H-Pyrazol-1-yl)piperidine->4-(4-iodo-1H-pyrazol-1-yl)piperidine Iodinating Agent (e.g., NIS) 4-(1H-Pyrazol-1-yl)piperidine->4-(4-iodo-1H-pyrazol-1-yl)piperidine G Pyrazole Pyrazole 4-Iodopyrazole 4-Iodopyrazole Pyrazole->4-Iodopyrazole Direct Iodination Pyrazole->4-Iodopyrazole Electrosynthesis Iodinating_Agent Iodinating Agent (e.g., I2, NIS, ICl) Iodinating_Agent->4-Iodopyrazole Electrosynthesis Electrosynthesis Electrosynthesis->4-Iodopyrazole Acetylenic_Hydrazones Acetylenic Hydrazones Electrophilic_Cyclization Electrophilic Cyclization Acetylenic_Hydrazones->Electrophilic_Cyclization Electrophilic_Cyclization->4-Iodopyrazole

References

Application Notes and Protocols: Derivatization of the Pyrazole Ring for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic effects.[1][2][3] Its unique physicochemical properties, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[3] Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates. This document provides an overview of common derivatization strategies for the pyrazole ring, detailed experimental protocols for key synthetic transformations, and quantitative SAR data for notable classes of pyrazole derivatives.

General Strategies for Pyrazole Derivatization

The pyrazole ring offers multiple positions for substitution (N1, C3, C4, and C5), allowing for extensive chemical modification to explore the chemical space and establish robust SAR.

A common and effective strategy for synthesizing 1,3,5-trisubstituted pyrazoles involves a multi-step sequence:

  • Claisen Condensation: This reaction typically forms a 1,3-dicarbonyl intermediate, which is a key precursor for the pyrazole ring. For example, the condensation of an acetophenone with a trifluoroacetate ester is a common method to generate a trifluoromethyl-β-diketone.

  • Cyclization with Hydrazine: The resulting 1,3-dicarbonyl compound is then reacted with a substituted hydrazine to form the pyrazole ring. The choice of the substituted hydrazine determines the substituent at the N1 position of the pyrazole.

  • Post-synthetic Modification: Further derivatization of the pyrazole core can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups at specific positions.

Experimental Workflow for Pyrazole Derivatization

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Post-Synthetic Functionalization start Acetophenone Derivative + Ester claisen Claisen Condensation start->claisen diketone 1,3-Diketone Intermediate claisen->diketone cyclization Cyclization diketone->cyclization hydrazine Substituted Hydrazine hydrazine->cyclization pyrazole_core Substituted Pyrazole Core cyclization->pyrazole_core suzuki Suzuki-Miyaura Coupling pyrazole_core->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki final_compound Final Derivatized Pyrazole suzuki->final_compound

Caption: General workflow for the synthesis and derivatization of pyrazole compounds.

SAR Studies of Pyrazole-Based COX-2 Inhibitors

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-based drug. SAR studies on Celecoxib analogs have revealed key structural features that govern its potency and selectivity.

Key SAR Insights for Pyrazole-Based COX-2 Inhibitors:

  • N1-Substituent: A para-sulfonamidophenyl group at the N1 position is crucial for potent and selective COX-2 inhibition.

  • C3-Substituent: Small, electron-withdrawing groups, such as a trifluoromethyl group, at the C3 position generally enhance activity.

  • C5-Substituent: A para-tolyl group or other substituted phenyl rings at the C5 position are well-tolerated and contribute to binding affinity.

CompoundN1-SubstituentC3-SubstituentC5-SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-SulfonamidophenylCF34-Tolyl2.165.422.51
Analog 1 4-SulfonamidophenylCF34-Methoxyphenyl1.5014.349.56
Analog 2 4-SulfonamidophenylCF33,4,5-Trimethoxyphenyl1.159.568.31
Analog 3 4-SulfonamidophenylCH34-Tolyl0.043--
Analog 4 4-SulfonamidophenylH4-Tolyl0.56--

Data compiled from multiple sources.[2][4]

Signaling Pathway of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H2. This, in turn, reduces the production of pro-inflammatory prostaglandins. Beyond its anti-inflammatory effects, Celecoxib has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways.[1][5][6]

G cluster_0 Inflammatory Pathway cluster_1 Anticancer Effects AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 PDK1 PDK1 Celecoxib->PDK1 CDKN1A CDKN1A/p21 Celecoxib->CDKN1A AKT1 AKT1 PDK1->AKT1 Apoptosis Apoptosis AKT1->Apoptosis CellCycle Cell Cycle Arrest CDKN1A->CellCycle

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory and anticancer effects.

SAR Studies of Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists

Rimonabant, a pyrazole-based CB1 receptor antagonist and inverse agonist, was developed for the treatment of obesity. SAR studies of Rimonabant and its analogs have identified key structural requirements for high-affinity CB1 receptor binding.

Key SAR Insights for Pyrazole-Based CB1 Antagonists:

  • N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is optimal for high affinity.[7][8]

  • C3-Substituent: A carboxamido group, particularly with a piperidinyl substituent, provides optimal selectivity for the CB1 receptor.[7][8]

  • C5-Substituent: A para-substituted phenyl ring at the C5 position is a critical structural requirement.[7][8]

CompoundN1-SubstituentC3-SubstituentC5-SubstituentCB1 Ki (nM)
Rimonabant (SR141716A) 2,4-DichlorophenylPiperidinyl-carboxamido4-Chlorophenyl2.0
Analog 5 2,4-DichlorophenylPiperidinyl-carboxamido4-Iodophenyl<2.0
Analog 6 4-ChlorophenylPiperidinyl-carboxamido4-Chlorophenyl>100
Analog 7 2,4-DichlorophenylN,N-Dimethyl-carboxamido4-Chlorophenyl>100

Data compiled from multiple sources.[7][8][9]

Signaling Pathway of Rimonabant

Rimonabant acts as an antagonist or inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). By blocking the binding of endogenous cannabinoids like anandamide, Rimonabant modulates downstream signaling pathways involved in appetite and satiety.[10][11]

G cluster_0 CB1 Receptor Signaling Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R G_protein Gαi/o Protein CB1R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Satiety ↓ Satiety Signaling cAMP->Satiety Rimonabant Rimonabant Rimonabant->CB1R

Caption: Rimonabant's mechanism of action at the CB1 receptor.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (A Key Intermediate for Celecoxib Analogs)

This protocol describes the Claisen condensation to form a β-diketone intermediate.

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of p-methylacetophenone (e.g., 50 g, 373 mmol) in toluene (250 mL), add a 30% methanolic sodium methoxide solution (e.g., 80.6 g, 447 mmol).

  • To the mixture, add ethyl trifluoroacetate (e.g., 63.58 g, 447 mmol) at 25-30 °C.

  • Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours.

  • Cool the reaction mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 mL).

  • Separate the layers and concentrate the organic layer under reduced pressure to yield the crude product.[12]

Protocol 2: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analog) via Cyclization

This protocol describes the formation of the pyrazole ring.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in methanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.

  • Add triethylamine as a base to the reaction mixture.

  • Reflux the reaction mixture for 10 hours at 60-65 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting residue in 10% aqueous hydrochloric acid and heat to 65-70 °C for 1 hour.

  • Cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Crystallize the crude product from a suitable solvent (e.g., toluene) to obtain the final pyrazole derivative.[12]

Protocol 3: Suzuki-Miyaura Cross-Coupling on a Halogenated Pyrazole Core

This protocol provides a general method for the C-H functionalization of a pre-formed pyrazole ring.

Materials:

  • Halogenated pyrazole derivative (e.g., 4-bromopyrazole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K2CO3, 2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pyridine-pyrazole/Pd(II) complex, 0.1 mol%)

  • Solvent system (e.g., water/ethanol)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the halogenated pyrazole, arylboronic acid, base, and palladium catalyst.

  • Add the solvent system (e.g., 1 mL water and 1 mL ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves (e.g., 60 W) and ramp the temperature to 120 °C.

  • Hold the reaction at 120 °C for a specified time (e.g., 2 minutes).

  • After cooling, the product can be isolated by standard work-up procedures, such as extraction and column chromatography.[13]

References

Application Notes and Protocols for the Iodination of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective methods for the iodination of pyrazole scaffolds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Iodinated pyrazoles are valuable intermediates, primarily for their utility in cross-coupling reactions to introduce further molecular complexity. This document details various synthetic protocols, presents comparative data, and offers visual guides to the methodologies.

Introduction to Pyrazole Iodination

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs. The introduction of an iodine atom onto the pyrazole ring is a key synthetic step that opens avenues for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The regioselectivity of iodination is a crucial aspect, with the C4 and C5 positions being the most common sites for substitution. The choice of iodinating agent and reaction conditions is dictated by the substitution pattern of the pyrazole core and the desired regioisomer.

Methods for the Iodination of Pyrazole Scaffolds

Several methods have been developed for the iodination of pyrazoles, each with its own advantages and substrate scope. The most common approaches involve electrophilic iodination using various iodine sources and, in some cases, an activating agent or oxidant.

Key Iodination Strategies:
  • Direct Electrophilic Iodination: This is the most common approach, employing an electrophilic iodine source that attacks the electron-rich pyrazole ring.

  • Deprotonation-Iodination: This method involves the deprotonation of a C-H bond with a strong base to form a pyrazolide anion, which then reacts with an iodine source. This is particularly useful for accessing specific regioisomers that may be difficult to obtain through direct electrophilic substitution.

  • Dehydration-Iodination: A specialized method for the synthesis of 4-iodopyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.

The following diagram illustrates the general strategies for pyrazole iodination.

cluster_start Starting Material cluster_methods Iodination Methods cluster_products Products Pyrazole Scaffold Pyrazole Scaffold Direct Electrophilic Iodination Direct Electrophilic Iodination Pyrazole Scaffold->Direct Electrophilic Iodination I+, Oxidant Deprotonation-Iodination Deprotonation-Iodination Pyrazole Scaffold->Deprotonation-Iodination 1. Base 2. I2 4-Iodopyrazole 4-Iodopyrazole Direct Electrophilic Iodination->4-Iodopyrazole Polyiodinated Pyrazole Polyiodinated Pyrazole Direct Electrophilic Iodination->Polyiodinated Pyrazole 5-Iodopyrazole 5-Iodopyrazole Deprotonation-Iodination->5-Iodopyrazole Dehydration-Iodination Dehydration-Iodination Dehydration-Iodination->4-Iodopyrazole 1-Acyl-5-hydroxy-4,5-dihydropyrazole 1-Acyl-5-hydroxy-4,5-dihydropyrazole 1-Acyl-5-hydroxy-4,5-dihydropyrazole->Dehydration-Iodination ICl

Caption: General strategies for the iodination of pyrazole scaffolds.

Data Presentation: Comparison of Iodination Methods

The following table summarizes various methods for the iodination of pyrazole scaffolds, with representative examples, reaction conditions, and reported yields.

Reagent SystemPosition of IodinationSubstrateProductYield (%)Reference
ICl, Li₂CO₃C41-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles1-Acyl-4-iodo-1H-pyrazolesup to 95[1][2]
I₂, Ceric Ammonium Nitrate (CAN)C41-Aryl-3-CF₃-pyrazoles1-Aryl-4-iodo-3-CF₃-pyrazoles65-89[3]
n-BuLi, I₂C51-Aryl-3-CF₃-pyrazoles1-Aryl-5-iodo-3-CF₃-pyrazoles65-89[3]
N-Iodosuccinimide (NIS), H₂SO₄C4Deactivated pyrazoles4-IodopyrazolesGood[4][5]
I₂, H₂O₂C4Pyrazoles4-IodopyrazolesGood[6]
KIO₃, (PhSe)₂C4In situ generated pyrazoles4-Iodo-1-aryl-1H-pyrazolesGood[7][8]
I₂, HIO₃C4N-methyl pyrazoles4-Iodo-N-methyl pyrazolesNot specified[9]
Nitrogen Triiodide (NI₃)C4Pyrazole derivatives4-Iodopyrazole derivativesGood[10]

Experimental Protocols

Protocol 1: C4-Iodination using Iodine Monochloride (Dehydration/Iodination)

This protocol is adapted from the work of Larock and coworkers and is suitable for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[1][2]

Materials:

  • 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 equiv) in dichloromethane, add lithium carbonate (2.0 equiv).

  • Add a solution of iodine monochloride (3.0 equiv) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-acyl-4-iodo-1H-pyrazole.

The following diagram outlines the experimental workflow for the ICl-mediated iodination.

Start Start Dissolve Pyrazole in DCM Dissolve Pyrazole in DCM Start->Dissolve Pyrazole in DCM Add Li2CO3 Add Li2CO3 Dissolve Pyrazole in DCM->Add Li2CO3 Add ICl solution dropwise Add ICl solution dropwise Add Li2CO3->Add ICl solution dropwise Stir at RT Stir at RT Add ICl solution dropwise->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Monitor by TLC->Stir at RT Incomplete Quench with Na2S2O3 Quench with Na2S2O3 Monitor by TLC->Quench with Na2S2O3 Reaction Complete Workup Workup Quench with Na2S2O3->Workup Purification Purification Workup->Purification End End Purification->End

Caption: Experimental workflow for ICl-mediated iodination.

Protocol 2: Regioselective C4-Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method, reported by Jasiński and coworkers, allows for the highly regioselective iodination of 1-aryl-3-CF₃-pyrazoles at the C4 position.[3]

Materials:

  • 1-Aryl-3-CF₃-pyrazole derivative

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 equiv) in acetonitrile, add iodine (1.3 equiv) and ceric ammonium nitrate (1.1 equiv).

  • Heat the reaction mixture to reflux and stir overnight.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-4-iodo-3-CF₃-pyrazole.

Protocol 3: Regioselective C5-Iodination via Deprotonation

This protocol, also from the work of Jasiński and coworkers, provides a route to 5-iodopyrazoles through deprotonation with n-butyllithium followed by quenching with iodine.[3]

Materials:

  • 1-Aryl-3-CF₃-pyrazole derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (a slight excess, e.g., 1.1 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 equiv) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-5-iodo-3-CF₃-pyrazole.

The following diagram illustrates the logical relationship between the choice of reagents and the resulting regioisomer for the iodination of 1-aryl-3-CF₃-pyrazoles.

cluster_c4 C4-Iodination cluster_c5 C5-Iodination 1-Aryl-3-CF3-pyrazole 1-Aryl-3-CF3-pyrazole I2, CAN I2, CAN 1-Aryl-3-CF3-pyrazole->I2, CAN n-BuLi, then I2 n-BuLi, then I2 1-Aryl-3-CF3-pyrazole->n-BuLi, then I2 4-Iodopyrazole 4-Iodopyrazole I2, CAN->4-Iodopyrazole Electrophilic Substitution 5-Iodopyrazole 5-Iodopyrazole n-BuLi, then I2->5-Iodopyrazole Deprotonation- Iodination

Caption: Reagent choice dictates regioselectivity in pyrazole iodination.

Conclusion

The iodination of pyrazole scaffolds is a well-established and versatile transformation in organic synthesis. The choice of methodology depends on the desired regioisomer, the nature of the substituents on the pyrazole ring, and the availability of starting materials. The protocols provided herein offer reliable procedures for accessing both C4- and C5-iodinated pyrazoles, which are key building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science. Researchers should carefully consider the electronic and steric properties of their specific pyrazole substrates when selecting an iodination method.

References

Application Notes and Protocols: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles with Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper(I) iodide (CuI)-catalyzed coupling reaction of 4-iodopyrazoles with various alcohols. This direct C4-alkoxylation method offers an efficient pathway to synthesize 4-alkoxy-1H-pyrazoles, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols described herein are based on the optimized conditions reported in the scientific literature, providing a practical guide for researchers in the field.

I. Introduction and Applications

The pyrazole core is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Specifically, 4-alkoxypyrazoles have demonstrated a range of biological activities, making their synthesis a significant focus in drug discovery. The CuI-catalyzed coupling of 4-iodopyrazoles with alcohols presents a direct and effective method for forging the C-O bond at the C4 position of the pyrazole ring.[1][2][3]

This synthetic strategy has been successfully applied to the synthesis of the natural alkaloid withasomnine and its homologs, demonstrating its utility in the construction of complex molecular architectures.[1][2][3] The reaction generally proceeds under microwave irradiation, which significantly reduces reaction times compared to conventional heating.[3]

II. Reaction Mechanism and Workflow

The proposed reaction proceeds via a copper-catalyzed Ullmann-type condensation. The key steps involve the coordination of the copper catalyst to the alcohol and the 4-iodopyrazole, followed by oxidative addition, and subsequent reductive elimination to form the desired 4-alkoxypyrazole product.

Reaction_Mechanism cluster_cat Catalytic Cycle CuI_L Cu(I)L ROCuL R-O-Cu(I)L CuI_L->ROCuL + R-OH, + Base - Base-H+ ROH R-OH Base Base (t-BuOK) CuIII_complex [Ar-Cu(III)(OR)L]I ROCuL->CuIII_complex + 4-Iodopyrazole ArI 4-Iodopyrazole CuIII_complex->CuI_L Reductive Elimination Product 4-Alkoxypyrazole CuIII_complex->Product

Caption: Proposed catalytic cycle for the CuI-catalyzed C-O coupling.

Below is a generalized workflow for performing the CuI-catalyzed coupling reaction of 4-iodopyrazoles with alcohols.

Experimental_Workflow Start Start Reagents Combine 4-iodopyrazole, CuI, ligand, and base in a microwave vial Start->Reagents Add_Alcohol Add excess alcohol Reagents->Add_Alcohol Seal_Vial Seal the reaction vial Add_Alcohol->Seal_Vial Microwave Microwave irradiation (e.g., 130 °C, 1 h) Seal_Vial->Microwave Quench Quench the reaction Microwave->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by chromatography Extraction->Purification Characterization Characterize the product Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the coupling reaction.

III. Quantitative Data Summary

Table 1: Optimization of Reaction Conditions

The reaction between 4-iodo-1H-1-tritylpyrazole and allyl alcohol was optimized by varying the catalyst, ligand, temperature, and reaction time.[1] The optimal conditions were found to be CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (L4) as the ligand, and microwave irradiation at 130 °C for 1 hour, which yielded the desired product in 66% yield.[1]

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(dba)₂ (10)tBuDavePhos (20)100180
2CuI (20)L-proline (40)100180
3CuI (20)1,10-phenanthroline (20)10018trace
4CuI (20)3,4,7,8-tetramethyl-1,10-phenanthroline (20)1001851
5CuI (20)3,4,7,8-tetramethyl-1,10-phenanthroline (20)100 (MW)155
6 CuI (20) 3,4,7,8-tetramethyl-1,10-phenanthroline (20) 130 (MW) 1 66
7CuI (20)3,4,7,8-tetramethyl-1,10-phenanthroline (20)130 (MW)0.524
8CuI (20)3,4,7,8-tetramethyl-1,10-phenanthroline (20)160 (MW)116
9CuI (10)3,4,7,8-tetramethyl-1,10-phenanthroline (10)130 (MW)137

Reactions were performed with 4-iodo-1H-1-tritylpyrazole (50 mg), potassium t-butoxide (2 equiv), and allyl alcohol (2.0 mL).[1]

Table 2: Substrate Scope with Various Alcohols

The optimized conditions were applied to a range of alcohols to explore the scope of the reaction.[1]

Entry4-IodopyrazoleAlcoholProductYield (%)
11-trityl-4-iodopyrazoleMethanol4-methoxy-1-tritylpyrazole61
21-trityl-4-iodopyrazoleEthanol4-ethoxy-1-tritylpyrazole76
31-trityl-4-iodopyrazolen-Propanol4-(n-propoxy)-1-tritylpyrazole75
41-trityl-4-iodopyrazolen-Butanol4-(n-butoxy)-1-tritylpyrazole33
51-trityl-4-iodopyrazoleIsopropanol4-isopropoxy-1-tritylpyrazole9
61-trityl-4-iodopyrazolesec-Butanol-0
71-trityl-4-iodopyrazoleIsobutyl alcohol4-isobutoxy-1-tritylpyrazole45
81-trityl-4-iodopyrazoletert-Butanol-0
91-trityl-4-iodopyrazoleIsoamyl alcohol4-(isoamyloxy)-1-tritylpyrazole37
101-trityl-4-iodopyrazoleCyclobutanol4-cyclobutoxy-1-tritylpyrazole59
111-trityl-4-iodopyrazoleCyclopentanol4-cyclopentyloxy-1-tritylpyrazole18
121-trityl-4-iodopyrazoleCyclohexanol4-cyclohexyloxy-1-tritylpyrazole25
131-trityl-4-iodopyrazoleBenzyl alcohol4-(benzyloxy)-1-tritylpyrazole65
171-allyl-4-iodopyrazoleAllyl alcohol1-allyl-4-(allyloxy)pyrazole58
181-(prop-1-en-1-yl)-4-iodopyrazoleAllyl alcohol4-(allyloxy)-1-(prop-1-en-1-yl)pyrazole60
191-((E)-prop-1-en-1-yl)-4-iodopyrazoleAllyl alcohol4-(allyloxy)-1-((E)-prop-1-en-1-yl)pyrazole62

Reactions were carried out with 50 mg of the 4-iodopyrazole and 2.0 mL of the alcohol, unless otherwise specified.[1]

IV. Experimental Protocols

Protocol 1: General Procedure for the CuI-Catalyzed Coupling of 4-Iodopyrazoles with Alcohols

This protocol is based on the optimal conditions determined for the coupling reaction.[1][2][3][4]

Materials:

  • 4-Iodopyrazole substrate (e.g., 4-iodo-1H-1-tritylpyrazole)

  • Copper(I) iodide (CuI)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline

  • Potassium t-butoxide (t-BuOK)

  • Anhydrous alcohol (serves as reactant and solvent)

  • Microwave reaction vial with a stir bar

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the 4-iodopyrazole (50 mg, 1 equiv), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2 equiv).

  • Add the desired alcohol (2.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 1 hour.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and wash with brine (2 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-alkoxypyrazole.

Protocol 2: Synthesis of 1-allyl-4-iodo-1H-pyrazole

This protocol describes the N-allylation of 4-iodopyrazole, a common starting material for subsequent coupling reactions.[1]

Materials:

  • 4-Iodopyrazole

  • Acetone

  • 20% aqueous sodium hydroxide (NaOH)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-iodopyrazole (500.0 mg, 2.6 mmol) in acetone (5 mL) in a round-bottom flask with a stir bar.

  • Add 20% aqueous NaOH (0.5 mL, 1.5 equiv) to the stirring solution.

  • Add allyl bromide (0.2 mL, 3.9 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by TLC (hexane/EtOAc = 2:1).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and wash with brine (2 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-allyl-4-iodo-1H-pyrazole.

V. Concluding Remarks

The CuI-catalyzed coupling of 4-iodopyrazoles with alcohols is a robust and efficient method for the synthesis of 4-alkoxypyrazoles.[1] The use of microwave irradiation accelerates the reaction, and the optimized catalyst system provides moderate to good yields for a variety of primary alcohols.[1][3] While the reaction shows limitations with sterically hindered secondary and tertiary alcohols, it remains a valuable tool for accessing a range of 4-alkoxypyrazole derivatives for applications in drug discovery and organic synthesis.[1] Future work may focus on reducing the catalyst and ligand loading to enhance the practicality of this transformation.[1]

References

Application Notes and Protocols for the Synthesis and Evaluation of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] The HGF/c-Met signaling pathway is essential during embryonic development and for tissue regeneration.[3][4] However, dysregulation of this pathway through mechanisms like gene amplification, mutations, or protein overexpression is strongly implicated in the progression, invasion, and metastasis of numerous human cancers, making it a compelling target for anticancer therapies.[5][6][7] This document provides a comprehensive overview of the application of synthetic chemistry in developing c-Met inhibitors and detailed protocols for their evaluation.

c-Met Signaling Pathway

Binding of the HGF ligand to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[8] This activation creates docking sites for various adaptor proteins, leading to the initiation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[6][9] These pathways collectively drive a program of invasive cell growth.[1]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response cMet_inactive c-Met Receptor cMet_active Dimerized & Phosphorylated c-Met cMet_inactive->cMet_active Dimerization & Autophosphorylation GRB2 GRB2/GAB1 cMet_active->GRB2 STAT STAT cMet_active->STAT HGF HGF (Ligand) HGF->cMet_inactive Binds Inhibitor c-Met Inhibitor Inhibitor->cMet_active Blocks ATP binding site PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription STAT->Transcription mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription Response Cell Proliferation, Survival, Invasion, Angiogenesis Transcription->Response

Caption: The HGF/c-Met Signaling Pathway and Point of Inhibition.

Application Notes: Development of c-Met Inhibitors

The development of small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain is a major strategy in cancer therapy.[8][10] These inhibitors are designed to block the autophosphorylation of the receptor, thereby preventing the activation of downstream oncogenic signaling.

Despite promising preclinical data, the clinical development of c-Met inhibitors has faced challenges.[11] Many clinical trials have not demonstrated significant efficacy, which may be due to improper patient selection.[11][12] Biomarkers such as MET amplification or c-Met protein overexpression do not always correlate with pathway activation.[12][13] Therefore, a critical aspect of developing c-Met inhibitors is the identification of patient populations with tumors that are genuinely dependent on c-Met signaling for their growth and survival.[14]

Several small molecule c-Met inhibitors have been developed, with some receiving FDA approval for specific cancer types.[14] These inhibitors can be classified based on their binding modes and selectivity profiles.[15]

Table 1: Prominent Small Molecule c-Met Inhibitors

Inhibitor NameTypeKey TargetsFDA Approval Status (as of late 2025)
Crizotinib ATP-competitivec-Met, ALK, ROS1, RONApproved for ALK-positive NSCLC[11]
Cabozantinib ATP-competitivec-Met, VEGFR, AXLApproved for Medullary Thyroid Cancer and Renal Cell Carcinoma[11]
Capmatinib ATP-competitivec-MetApproved for NSCLC with METex14 skipping[11]
Tepotinib ATP-competitivec-MetApproved for NSCLC with METex14 skipping[11]
Savolitinib ATP-competitivec-MetApproved in China for NSCLC with METex14 skipping[11]
Tivantinib Non-ATP-competitivec-Met, MicrotubulesNone[11]
Foretinib ATP-competitivec-Met, VEGFR-2None[11]
Glesatinib ATP-competitivec-Met, AXLNone[11]
BMS-777607 ATP-competitivec-Met, AXL, RON, Tyro3None[11]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel c-Met inhibitors.

Protocol 1: Representative Synthesis of a Quinoline-Based c-Met Inhibitor

This protocol outlines a general synthesis for a 6,7-dimethoxy-4-anilinoquinoline scaffold, a common core in potent c-Met inhibitors.[8]

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

  • To a solution of 6,7-dimethoxyanthranilic acid in an appropriate solvent (e.g., toluene), add a dehydrating agent (e.g., phosphorus pentoxide) and heat under reflux.

  • After cooling, treat the reaction mixture with a chlorinating agent (e.g., phosphorus oxychloride) and heat to afford the chlorinated quinoline intermediate.

  • Purify the product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the 4-chloro-6,7-dimethoxyquinoline and a substituted aniline derivative (e.g., 4-aminophenol) in a suitable solvent (e.g., isopropanol or DMF).

  • Add a base (e.g., potassium carbonate or DIPEA) to facilitate the reaction.

  • Heat the mixture under reflux for several hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling, precipitate the product by adding water.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the final compound by recrystallization or column chromatography.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro c-Met Kinase Assay (Luminescence-Based)

This protocol is for determining the IC50 value of a test compound against the c-Met kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[16][17][18]

Materials:

  • Recombinant human c-Met kinase domain[18]

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[16]

  • ATP solution (e.g., 500 µM)[18]

  • Peptide substrate (e.g., Poly(Glu:Tyr, 4:1))[18]

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.[18]

  • Dispense the master mix into the wells of the assay plate.

  • Add 1 µL of the serially diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells. The final DMSO concentration should not exceed 1%.[19]

  • To initiate the kinase reaction, add the diluted c-Met enzyme to all wells except the "blank" or "no enzyme" control.

  • Incubate the plate at 30°C or room temperature for 60 minutes.[16]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[17]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cell-Based c-Met Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block HGF-induced or constitutive c-Met autophosphorylation in a cellular context.[20][21]

Materials:

  • Cancer cell line with high c-Met expression (e.g., Hs746T, SNU-5, MKN-45, EBC-1)[20][21][22]

  • Cell culture medium and serum

  • Recombinant human HGF

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO vehicle for 2-3 hours.[21]

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes (omit for cells with constitutive c-Met activation).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with the primary anti-phospho-c-Met antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total c-Met antibody as a loading control.

  • Quantify band intensities to determine the concentration-dependent inhibition of c-Met phosphorylation.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of the c-Met inhibitor on the proliferation and viability of cancer cells.

Materials:

  • c-Met dependent cancer cell line (e.g., Hs746T)

  • Cell culture medium

  • Test inhibitor

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach.

  • Add serial dilutions of the test inhibitor to the wells. Include a vehicle-only control.

  • Incubate the cells for 72 hours under standard culture conditions.

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Protocol 5: In Vivo Tumor Xenograft Model

This protocol provides a general method for evaluating the antitumor efficacy of a c-Met inhibitor in an animal model.[21]

Materials:

  • Immunocompromised mice (e.g., BALB/c nu/nu or NSG)[12][21]

  • c-Met amplified cancer cells (e.g., Hs746T, EBC-1)[21][22]

  • Matrigel (optional)

  • Test inhibitor formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.[21]

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.[21]

  • Administer the test inhibitor and vehicle daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage).[21]

  • Measure tumor volume (using the formula: (Length × Width²)/2) and mouse body weight twice weekly to monitor efficacy and toxicity.[21]

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met) or histological examination.

  • Analyze the data to determine the tumor growth inhibition (TGI).

Quantitative Data Summary

The efficacy of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Ki).

Table 2: In Vitro Activity of Selected c-Met Inhibitors

Compoundc-Met Kinase IC50 / KiCell LineCellular c-Met Phosphorylation IC50Cell Proliferation IC50Reference
Capmatinib 0.13 nM (IC50)---[23]
PHA-665752 4 nM (Ki)---[23]
Crizotinib -Various11 nM (IC50)-[24]
INCB28060 -SNU-5~1 nM (IC50)-[20]
BMS-777607 3.9 nM (IC50)---[23]
Compound 12n 30 nM (IC50)MKN-45-13.4 µM[8]
SCC244 <1 nM (IC50)EBC-1<1 nM1.8 nM[22]

Experimental Workflow

The development and evaluation of a novel c-Met inhibitor follows a logical progression from initial synthesis to preclinical in vivo testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Design & Synthesis of Novel Inhibitor Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Biochem Biochemical Assay (c-Met Kinase IC50) Purification->Biochem Cellular_Phos Cell-Based Assay (p-c-Met Inhibition) Biochem->Cellular_Phos Selectivity Kinase Selectivity Panel Biochem->Selectivity Cell_Viability Cell Viability Assay (GI50 in c-Met dependent cells) Cellular_Phos->Cell_Viability PK Pharmacokinetics (PK) Studies Cell_Viability->PK Xenograft Tumor Xenograft Efficacy Model PK->Xenograft PD Pharmacodynamic (PD) Analysis of Tumors Xenograft->PD Lead_Candidate Lead Candidate Identification PD->Lead_Candidate

Caption: Workflow for the Synthesis and Evaluation of a c-Met Inhibitor.

Conclusion

The rational design and synthesis of small molecule inhibitors targeting the c-Met kinase is a vital area of cancer drug discovery. The successful development of these agents requires a multidisciplinary approach, combining medicinal chemistry with rigorous biological evaluation. The protocols and data presented here offer a comprehensive guide for researchers aiming to discover and characterize novel c-Met inhibitors, from initial synthesis to preclinical validation. Future efforts will likely focus on developing more selective inhibitors and identifying robust predictive biomarkers to ensure that these targeted therapies reach the patients most likely to benefit.

References

Troubleshooting & Optimization

identifying side products in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side products during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: I have obtained a mixture of products in my pyrazole synthesis. What are the most common side products?

A1: The most common side products in pyrazole synthesis, particularly from the reaction of 1,3-dicarbonyl compounds with substituted hydrazines, are regioisomers.[1][2][3] Depending on the substitution pattern of your starting materials, two different pyrazole isomers can be formed.[2] Another potential side product, especially when using arylhydrazines, is the formation of N-arylhydrazones, which can be generated in yields of 24–31%.[1] In the synthesis of aminopyrazoles from 3-oxoalkanenitriles, the formation of multiple by-products with the same molecular weight has also been reported.

Q2: How can I control the regioselectivity of my pyrazole synthesis to minimize the formation of isomeric side products?

A2: The regioselectivity of pyrazole synthesis can be influenced by several factors, including the choice of solvent, catalyst, and the nature of the reactants. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[4] The choice of base and the use of specific catalysts can also direct the reaction towards a desired regioisomer.[2] Additionally, using a protected form of hydrazine, such as acetylhydrazine, can prevent the formation of typical by-products in the synthesis of aminopyrazoles.[5]

Q3: How can I separate the desired pyrazole derivative from its regioisomeric side product?

A3: Separation of pyrazole regioisomers can often be achieved using silica gel column chromatography.[6][7][8] The choice of eluent is crucial for successful separation. For instance, ethyl acetate has been used effectively as an eluent.[7][8] The different polarity of the regioisomers, influenced by their molecular structure, allows for their separation on a stationary phase.

Q4: What analytical techniques are best for identifying and characterizing pyrazole regioisomers?

A4: Unambiguous identification of pyrazole regioisomers is typically achieved using a combination of spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), is particularly powerful for this purpose.[6] NOESY can reveal through-space interactions between protons on the N-substituent and the pyrazole ring, which differ between regioisomers.[6] HMBC experiments can show correlations between protons and carbons that are separated by two or three bonds, helping to establish the connectivity of the molecule.[6] Mass spectrometry is also used to confirm the molecular weight of the isomers.[6]

Troubleshooting Guides

Issue 1: Presence of Two Major Products with the Same Mass in the Final Reaction Mixture

Possible Cause: Formation of regioisomers during the cyclocondensation reaction. This is especially common when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2]

Troubleshooting Workflow:

start Reaction mixture shows two major spots on TLC with same mass confirm Confirm regioisomer formation using 2D-NMR (NOESY, HMBC) and Mass Spectrometry start->confirm separate Separate isomers by column chromatography confirm->separate optimize Optimize reaction conditions to favor one isomer confirm->optimize end Obtain pure desired regioisomer separate->end solvent Change solvent (e.g., to TFE or HFIP) optimize->solvent catalyst Screen different catalysts and bases optimize->catalyst reagents Modify starting materials (e.g., use protected hydrazine) optimize->reagents solvent->end catalyst->end reagents->end

Figure 1: Troubleshooting workflow for regioisomer formation.

Quantitative Data on Regioisomer Formation:

The following tables summarize the effect of reaction conditions on the ratio of regioisomers in pyrazole synthesis.

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl ReactantHydrazine ReactantSolventRegioisomeric RatioReference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH85:15[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE97:3[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1[4]
Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoateMethylhydrazineMethanol23:77[9]
Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoateMethylhydrazineDiethyl ether76:24[9]

Table 2: Yields of Regioisomers and Side Products

Pyrazole Synthesis ReactionDesired Product YieldRegioisomeric Side Product YieldOther Side Product (N-arylhydrazone) YieldReference
1,3,4,5-Substituted pyrazole from arylhydrazine and in situ generated carbonyl derivative60-66%-24-31%[1]
N-methyl pyrazole from BVI and methylhydrazine30%70%-[6]
Ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate87%13%-[9]
Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate6%94%-[9]
Issue 2: Formation of N-Arylhydrazone as a Significant By-product

Possible Cause: Incomplete cyclization or a competing reaction pathway where the hydrazine reacts with the carbonyl group but the subsequent intramolecular cyclization to form the pyrazole ring does not occur efficiently.

Reaction Pathway Diagram:

reactants 1,3-Dicarbonyl + Arylhydrazine intermediate Hydrazone Intermediate reactants->intermediate Initial condensation pyrazole Desired Pyrazole Product intermediate->pyrazole Cyclization hydrazone_side N-Arylhydrazone Side Product intermediate->hydrazone_side Incomplete Reaction

Figure 2: Formation of N-arylhydrazone side product.

Solution:

  • Optimize Reaction Conditions: Increase the reaction temperature or time to promote the cyclization step.

  • Catalyst: Employ a suitable acid or base catalyst to facilitate the ring closure.

  • Purification: N-arylhydrazones can typically be separated from the desired pyrazole product by column chromatography due to differences in polarity.

Experimental Protocols

Protocol 1: General Procedure for the Separation of Pyrazole Regioisomers
  • Sample Preparation: Dissolve the crude reaction mixture containing the regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Preparation: Prepare a silica gel column using a slurry packing method with the chosen eluent system. The eluent can be a single solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane/methanol).[6][7][8]

  • Loading and Elution: Carefully load the dissolved sample onto the top of the silica gel column. Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.[6]

  • Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: NMR Characterization of Pyrazole Regioisomers
  • Sample Preparation: Prepare separate NMR samples of the isolated regioisomers in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NMR: Acquire standard ¹H and ¹³C NMR spectra to get an initial overview of the structures.

  • 2D NMR - NOESY: Acquire a 2D NOESY spectrum. Look for cross-peaks that indicate spatial proximity between the protons of the N-substituent and the protons on the pyrazole ring. For example, a cross-peak between the N-methyl protons and a phenyl group on the pyrazole ring can confirm a specific regioisomer.[6]

  • 2D NMR - HMBC: Acquire a 2D HMBC spectrum. Analyze the long-range correlations (²J and ³J) between protons and carbons. For instance, a correlation between the N-methyl protons and a specific carbon atom in the pyrazole ring can definitively establish the point of attachment and thus the regiochemistry.[6]

  • Data Analysis: Compare the observed correlations in the NOESY and HMBC spectra for both isomers to unambiguously assign their structures.

Protocol 3: Minimizing Side Products in Aminopyrazole Synthesis using Acetylhydrazine

This protocol is a two-step, one-pot procedure for the preparation of 1H-pyrazole-5-amines from 3-oxoalkanenitriles, designed to avoid the formation of by-products.

  • Reaction with Acetylhydrazine:

    • Treat a solution/suspension of the 3-oxoalkanenitrile (1 mmol) in n-butanol (5 mL/mmol) with acetylhydrazine (1.2 eq.).

    • Heat the solution until the complete conversion to the respective hydrazone is observed (monitoring by TLC, typically 1-3 hours).

  • Deprotection and Cyclization:

    • To the same reaction mixture, add N-methylpiperazine (1.3 eq.).

    • Continue heating at reflux (2-6 hours), monitoring the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, perform a simple aqueous work-up to remove N-methylpiperazine and other water-soluble impurities.

    • Triturate the residue with ethyl acetate to obtain the desired aminopyrazole in high yield and purity (>90%).

    • Further purification can be achieved by crystallization from a suitable solvent like isopropanol.

References

Technical Support Center: 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole, along with troubleshooting advice for its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and dark place. Several suppliers recommend refrigerated storage at 2-8°C and may ship the product under "cold-chain" conditions, suggesting sensitivity to higher temperatures.

Q2: How stable is this compound at room temperature?

Q3: Is this compound sensitive to light?

A3: Iodinated organic compounds can be sensitive to light. It is recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct light during handling and experiments.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the literature, similar iodinated heterocyclic compounds can be susceptible to de-iodination, especially in the presence of light, heat, or certain reactive species. The oxetane ring may also be susceptible to opening under strong acidic or basic conditions.

Q5: What solvents are suitable for dissolving this compound?

A5: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate. When preparing solutions for storage, it is crucial to use anhydrous solvents to prevent potential hydrolysis.

Troubleshooting Guides

This section addresses common issues that may be encountered when working with this compound.

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting:

      • Verify the purity of the this compound using a suitable analytical method such as HPLC or NMR before use.

      • Ensure the compound has been stored correctly at recommended refrigerated and dark conditions.

      • Avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for each experiment if possible.

  • Possible Cause 2: Incomplete reaction.

    • Troubleshooting:

      • Optimize reaction conditions such as temperature, reaction time, and catalyst loading.

      • Ensure all reagents and solvents are anhydrous and of high purity, as water and other impurities can deactivate catalysts and reactants.

      • Degas all solutions thoroughly to remove oxygen, which can interfere with many cross-coupling reactions.

Issue 2: Appearance of Unknown Impurities in Analytical Characterization (e.g., NMR, LC-MS)

  • Possible Cause 1: Onset of degradation.

    • Troubleshooting:

      • Analyze the sample promptly after preparation.

      • If the sample has been stored, compare its analytical profile to that of a freshly prepared sample.

      • Consider the possibility of de-iodination, which would result in a product with a lower molecular weight.

  • Possible Cause 2: Contamination.

    • Troubleshooting:

      • Ensure all glassware is scrupulously clean and dry.

      • Use high-purity solvents and reagents.

      • Filter solutions before analysis to remove any particulate matter.

Data Presentation

Due to the limited availability of public data on the stability of this compound, the following tables are presented as illustrative examples of how stability data could be presented. Researchers are encouraged to perform their own stability studies to generate data specific to their storage conditions and experimental setups.

Table 1: Hypothetical Long-Term Stability Data for Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Dark099.5White to off-white solid
699.2No change
1298.9No change
25°C/60% RH, Dark099.5White to off-white solid
198.0Slight discoloration
396.5Yellowish solid
40°C/75% RH, Dark099.5White to off-white solid
192.1Yellow to brown solid

Table 2: Hypothetical Solution Stability of this compound (10 mg/mL in DMSO)

Storage ConditionTime (Days)Purity (%)
2-8°C, Dark099.5
799.0
3098.1
25°C, Dark099.5
198.8
797.2
25°C, Exposed to Light099.5
197.0
794.5

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific needs of the research.

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.[1][2][3][4]

  • Acid Hydrolysis:

    • Dissolve 10 mg of the compound in 1 mL of a suitable organic solvent (e.g., acetonitrile).

    • Add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 1 mL of a suitable organic solvent.

    • Add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a glass vial.

    • Heat the vial in an oven at a temperature slightly below its melting point for a specified period.

    • At specified time points, cool the sample, dissolve a known amount in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound (e.g., in quartz cuvettes) and the solid compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and analysis of this compound.

experimental_workflow cluster_storage Storage and Handling cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis storage Store at 2-8°C, in the dark handling Handle under inert atmosphere if possible storage->handling dissolve Dissolve in anhydrous solvent handling->dissolve degas Degas solution dissolve->degas reaction Perform cross-coupling or other reaction degas->reaction hplc HPLC/LC-MS reaction->hplc nmr NMR reaction->nmr troubleshooting_logic start Low Reaction Yield? check_purity Check Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_ok Purity OK? check_purity->purity_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok degraded Material may be degraded. Use a fresh batch. purity_ok->degraded No success Problem Resolved purity_ok->success Yes optimize Optimize temperature, time, and reagent stoichiometry. conditions_ok->optimize No conditions_ok->success Yes

References

troubleshooting regioselectivity in pyrazole iodination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the regioselective iodination of pyrazoles.

Troubleshooting Guide

Question: My pyrazole iodination reaction is resulting in a mixture of regioisomers (e.g., 4-iodo and 5-iodo). How can I improve the selectivity?

Answer:

Achieving high regioselectivity is dependent on controlling the reaction mechanism. The C4 and C5 positions of the pyrazole ring have distinct electronic and acidic properties that can be exploited.

  • For Selective C4-Iodination (Electrophilic Aromatic Substitution): The C4 position is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. To favor this pathway:

    • Use an Electrophilic Iodine Source: Employ reagents like N-Iodosuccinimide (NIS), often with a catalytic amount of acid (e.g., TFA, H₂SO₄), or a combination of molecular iodine (I₂) with an oxidant.[1][2][3]

    • Avoid Strong Bases: Do not use strong bases like n-butyllithium (n-BuLi), as this will promote deprotonation and subsequent C5 iodination.

  • For Selective C5-Iodination (Deprotonation-Iodination): The C5-H bond is the most acidic on the pyrazole ring. This allows for selective functionalization through deprotonation.

    • Use a Strong, Non-Nucleophilic Base: Treatment with n-BuLi at low temperatures (e.g., -78 °C) will selectively deprotonate the C5 position to form a lithium pyrazolide intermediate.[5][7]

Below is a diagram illustrating the two distinct mechanistic pathways.

G cluster_c4 C4-Iodination Pathway cluster_c5 C5-Iodination Pathway pyrazole_c4 Pyrazole Substrate reagents_c4 Electrophilic Reagent (e.g., I+/CAN, NIS/H+) pyrazole_c4->reagents_c4 Electrophilic Attack at C4 intermediate_c4 Wheland Intermediate (Positive charge delocalized) reagents_c4->intermediate_c4 product_c4 4-Iodopyrazole intermediate_c4->product_c4 Deprotonation pyrazole_c5 Pyrazole Substrate reagents_c5 Strong Base (n-BuLi) pyrazole_c5->reagents_c5 intermediate_c5 C5-Lithium Pyrazolide (Anionic Intermediate) reagents_c5->intermediate_c5 Deprotonation at C5 (most acidic) iodine_c5 Iodine (I₂) intermediate_c5->iodine_c5 product_c5 5-Iodopyrazole iodine_c5->product_c5 Quenching

Caption: Competing pathways for C4 vs. C5 pyrazole iodination.

Question: My iodination reaction is not proceeding or the yield is very low. What are the common causes and solutions?

Answer:

Low reactivity is typically caused by a deactivated pyrazole ring or an insufficiently reactive iodinating agent.

  • Deactivated Substrates: Pyrazoles with electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ are significantly less nucleophilic and resistant to electrophilic iodination.[5][9]

    • Solution: Increase the electrophilicity of the iodine source. Using N-Iodosuccinimide (NIS) in strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, can generate a "superelectrophilic" iodine species capable of iodinating deactivated rings.[2][3][10] For 1-aryl-3-CF₃-pyrazoles bearing EWGs, refluxing in acetonitrile with I₂ and CAN overnight may be required for complete conversion.[5]

  • Insufficiently Reactive Reagents: Using molecular iodine (I₂) alone is often ineffective, as it is not a potent electrophile.

    • Solution: Always use I₂ in conjunction with an oxidizing agent (e.g., CAN, H₂O₂, KIO₃) to generate a more reactive iodine species in situ.[5][6][11] Alternatively, use inherently more reactive reagents like Iodine Monochloride (ICl) or an activated NIS system.[2][9]

  • Steric Hindrance: Bulky substituents near the target position can impede the approach of the iodinating agent, leading to lower yields or slower reaction times.[9]

    • Solution: Increasing the reaction time or temperature may help overcome steric barriers. If the C4 position is blocked, consider if C5 iodination via the deprotonation method is a viable alternative.

Question: I am observing unwanted side reactions, such as iodination of my N-aryl substituent. How can I prevent this?

Answer:

This side reaction occurs when an N-substituent is highly electron-rich (e.g., a p-methoxyphenyl group) and can compete with the pyrazole ring for the electrophilic iodine.[5]

  • Modify Reaction Conditions: The choice of iodinating system is crucial. For a pyrazole with a p-methoxyphenyl group, using the I₂/CAN system can lead to simultaneous iodination of the aryl ring.[5][7]

  • Switch Reagents: Changing the conditions to NIS in a mixture of acetic acid and trifluoroacetic acid can suppress the nucleophilicity of the N-aryl group and favor iodination on the pyrazole ring, yielding the desired 4-iodo product.[5]

The following workflow can help diagnose and solve common iodination issues.

G start Start: Pyrazole Iodination Experiment outcome Analyze Reaction Outcome start->outcome no_rxn Problem: No Reaction / Low Yield outcome->no_rxn Low Conversion mix Problem: Mixture of Isomers outcome->mix Poor Selectivity side_rxn Problem: Side Reaction on Substituent outcome->side_rxn Impure Product success Success: Desired Regioisomer Obtained outcome->success Clean, Selective Reaction cause_deactivated Cause: Deactivated Ring (EWGs)? no_rxn->cause_deactivated cause_reagent Cause: Reagent not active enough? no_rxn->cause_reagent sol_deactivated Solution: Use stronger electrophile (e.g., NIS in strong acid) cause_deactivated->sol_deactivated Yes sol_reagent Solution: Add oxidant (CAN, H₂O₂) to I₂ or use ICl cause_reagent->sol_reagent Yes goal_c4 Goal: 4-Iodo Isomer? mix->goal_c4 goal_c5 Goal: 5-Iodo Isomer? mix->goal_c5 sol_c4 Solution: Use electrophilic conditions (I₂/CAN, NIS) goal_c4->sol_c4 sol_c5 Solution: Use deprotonation conditions (n-BuLi, then I₂) goal_c5->sol_c5 cause_side_rxn Cause: N-Aryl group too active? side_rxn->cause_side_rxn sol_side_rxn Solution: Change reagent system (e.g., from I₂/CAN to NIS/acid) cause_side_rxn->sol_side_rxn

Caption: Troubleshooting workflow for pyrazole iodination experiments.

Frequently Asked Questions (FAQs)

Q1: Which position on an unsubstituted pyrazole ring is most reactive to electrophilic iodination? A1: The C4 position is the most reactive site for electrophilic substitution. This is due to it having the highest electron density and being sterically unhindered compared to the C3 and C5 positions adjacent to the nitrogen atoms. Direct iodination with agents like ICl or NIS typically yields the 4-iodopyrazole.[1]

Q2: Why is n-BuLi required for C5 iodination? A2: The hydrogen atom at the C5 position is the most acidic proton on the pyrazole ring due to the inductive effect of the adjacent nitrogen atoms. A strong base like n-butyllithium (n-BuLi) is required to deprotonate this position, creating a nucleophilic carbanion (a lithium pyrazolide) that can then react with molecular iodine to form the C5-iodo bond.[4][5][7]

Q3: Can I iodinate the N-H position of a pyrazole? A3: While N-halogenation is possible, the C-iodinated pyrazoles are generally more stable and synthetically useful as building blocks for cross-coupling reactions.[12] Most reported methods focus on regioselective C-H iodination.

Q4: Are there "green" methods for pyrazole iodination? A4: Yes. A practical and environmentally friendly method involves using catalytic hydrogen peroxide (H₂O₂) as the oxidant with molecular iodine (I₂) in water. This system avoids harsh reagents and generates water as the only byproduct, providing good to excellent yields of 4-iodopyrazoles.[6]

Q5: How do I choose the right iodination method for my specific pyrazole? A5: The choice depends on the desired regioisomer and the electronic nature of your pyrazole substrate. The decision tree below provides a guide.

G start Start: Choose Iodination Method q_isomer What is the desired regioisomer? start->q_isomer c4_path Target: 4-Iodopyrazole q_isomer->c4_path C4 c5_path Target: 5-Iodopyrazole q_isomer->c5_path C5 c3_path Target: 3-Iodopyrazole q_isomer->c3_path C3 q_c4_sub Does the pyrazole have strong EWGs? c4_path->q_c4_sub c4_activated Method: Use I₂/CAN or I₂/H₂O₂ or NIS in MeCN q_c4_sub->c4_activated No c4_deactivated Method: Use NIS in strong acid (H₂SO₄ or TFA) q_c4_sub->c4_deactivated Yes c5_method Method: 1. Deprotonate with n-BuLi at -78°C 2. Quench with I₂ c5_path->c5_method c3_method Note: Direct C3 iodination is difficult. Consider a multi-step synthesis or cyclization approach. c3_path->c3_method

Caption: Decision tree for selecting a pyrazole iodination method.

Data Presentation: Regioselectivity and Yields

The following tables summarize yields from published literature for different iodination protocols, demonstrating the impact of reaction conditions and substrate electronics on regioselectivity.

Table 1: C4 vs. C5 Regioselective Iodination of 1-Aryl-3-CF₃-Pyrazoles [5][7]

Substrate (X) C4-Iodination (I₂/CAN) Yield C5-Iodination (n-BuLi/I₂) Yield
H 75% 89%
Me 78% 86%
iPr 75% 88%
Cl 72% 81%
CF₃ 65% 75%
CN 61% 65%
OMe 30% (plus side products) 78%

| SO₂NH₂ | Complex Mixture | 70% |

Table 2: ICl-Induced Dehydration/Iodination of Dihydropyrazoles to 4-Iodopyrazoles [9]

R¹ Substituent R² Substituent Yield
Ph Ph 95%
Ph CO₂Et 84%
Ph n-Pr 94%
4-FC₆H₄ Ph 85%
4-ClC₆H₄ Ph 82%
4-BrC₆H₄ Ph 80%
4-CF₃C₆H₄ Ph 81%

| 4-CNC₆H₄ | Ph | 55% |

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Iodination using I₂/CAN [5]

  • To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in acetonitrile (MeCN), add elemental iodine (I₂, 1.3 equiv.).

  • Add ceric ammonium nitrate (CAN, 1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. For activated or neutral substrates, the reaction is typically complete overnight (approx. 16 hours). Deactivated substrates may require longer reaction times.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-iodopyrazole.

Protocol 2: General Procedure for Regioselective C5-Iodination using n-BuLi/I₂ [7][8]

  • Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.3 equiv., as a solution in hexanes) dropwise to the cooled solution. Stir at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.

  • In a separate flask, prepare a solution of elemental iodine (I₂, 1.4 equiv.) in anhydrous THF.

  • Add the iodine solution dropwise to the pyrazolide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-iodopyrazole.

Protocol 3: "Green" Procedure for C4-Iodination using I₂/H₂O₂ in Water [6]

  • Suspend the pyrazole substrate (1.0 mmol) in water.

  • Add elemental iodine (I₂, 0.5 equiv.).

  • Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 0.6 equiv.) dropwise to the suspension.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, collect the solid product by filtration. If the product is not a solid, extract with an appropriate organic solvent.

  • Wash the crude product with water and dry to afford the 4-iodopyrazole. Further purification by chromatography or recrystallization may be performed if necessary.

References

Technical Support Center: Synthesis of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yields for the synthesis of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for the synthesis of 4-iodopyrazoles?

A1: The synthesis of 4-iodopyrazoles is typically achieved through the electrophilic iodination of a pre-formed pyrazole ring. Common methods include the use of molecular iodine in the presence of an oxidizing agent, or treatment with N-iodosuccinimide (NIS). Another approach involves the reaction of α,β-alkynic hydrazones with molecular iodine.[1][2] The choice of method often depends on the substituents present on the pyrazole ring.

Q2: How is the precursor, 1-(oxetan-3-yl)-1H-pyrazole, synthesized?

Q3: What is the role of an oxidizing agent in the iodination of pyrazoles with molecular iodine?

A3: An oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide, is often used to generate a more electrophilic iodine species (e.g., I+) in situ from molecular iodine (I₂). This enhances the rate and efficiency of the electrophilic aromatic substitution on the electron-rich pyrazole ring.

Q4: What are the common techniques for purifying this compound?

A4: Purification of 4-iodopyrazoles is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the compound and any impurities present. Recrystallization can also be a viable method for obtaining highly pure material.

Q5: Are there any known stability issues with the oxetane ring during pyrazole synthesis or iodination?

A5: The oxetane ring is generally stable under many reaction conditions. However, it can be sensitive to strong acids, which may lead to ring-opening. Therefore, reaction conditions for the synthesis and iodination of 1-(oxetan-3-yl)-1H-pyrazole should be chosen carefully to avoid strongly acidic environments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction.- Increase reaction time.- Increase reaction temperature.- Increase the stoichiometry of the iodinating agent.
Decomposition of starting material or product.- If using a strong oxidizing agent, consider a milder alternative (e.g., NIS).- If using acidic conditions, buffer the reaction mixture or use a non-acidic method.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Poor quality of starting materials.- Verify the purity of 1-(oxetan-3-yl)-1H-pyrazole and the iodinating agent by NMR or other analytical techniques.- Use freshly distilled solvents.
Formation of Multiple Products (e.g., di-iodinated species, regioisomers) Over-iodination of the pyrazole ring.- Use a stoichiometric amount of the iodinating agent.- Add the iodinating agent slowly to the reaction mixture.- Lower the reaction temperature.
Iodination at an undesired position.- The C4 position of the pyrazole ring is generally the most nucleophilic and prone to electrophilic substitution. If other isomers are observed, consider a more regioselective iodinating agent or a different synthetic route.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.- Use a less polar solvent for extraction.- Perform multiple extractions with smaller volumes of solvent.
Product co-elutes with impurities during column chromatography.- Optimize the eluent system for column chromatography (e.g., use a gradient elution).- Consider a different stationary phase for chromatography (e.g., alumina).- Attempt purification by recrystallization from a suitable solvent system.

Experimental Protocols

Proposed Synthesis of 1-(oxetan-3-yl)-1H-pyrazole

  • To a solution of oxetan-3-one in a suitable solvent (e.g., ethanol), add hydrazine hydrate at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(oxetan-3-yl)-1H-pyrazole.

Iodination of 1-(oxetan-3-yl)-1H-pyrazole

This protocol is based on general methods for the iodination of pyrazoles.

  • Dissolve 1-(oxetan-3-yl)-1H-pyrazole in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (NIS) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Common Iodinating Agents for Pyrazoles

Iodinating Agent Typical Reaction Conditions Advantages Disadvantages Relevant Citations
I₂ / Oxidizing Agent (e.g., CAN, H₂O₂)Acetonitrile or water, room temperature to refluxCost-effectiveCan lead to over-iodination or side reactions with sensitive functional groups.[1][3]
N-Iodosuccinimide (NIS)Acetonitrile or DMF, room temperatureMild reaction conditions, good regioselectivityMore expensive than I₂[4]
IClDichloromethane, room temperatureHighly reactiveCan lead to side reactions and the formation of chlorinated byproducts.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1-(oxetan-3-yl)-1H-pyrazole cluster_iodination Iodination start_synthesis Oxetan-3-one + Hydrazine Hydrate reaction_synthesis Condensation Reaction start_synthesis->reaction_synthesis workup_synthesis Solvent Removal reaction_synthesis->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product_pyrazole 1-(oxetan-3-yl)-1H-pyrazole purification_synthesis->product_pyrazole start_iodination 1-(oxetan-3-yl)-1H-pyrazole + NIS product_pyrazole->start_iodination reaction_iodination Iodination Reaction start_iodination->reaction_iodination workup_iodination Quenching & Extraction reaction_iodination->workup_iodination purification_iodination Column Chromatography workup_iodination->purification_iodination final_product This compound purification_iodination->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_reaction_conditions Reaction Conditions cluster_decomposition Decomposition cluster_reagents Starting Materials start Low or No Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction decomposition Decomposition Observed? start->decomposition reagent_purity Reagent Purity Issue? start->reagent_purity increase_time Increase Reaction Time incomplete_reaction->increase_time Yes increase_temp Increase Temperature increase_time->increase_temp increase_reagent Increase Iodinating Agent increase_temp->increase_reagent milder_conditions Use Milder Oxidant/Reagent decomposition->milder_conditions Yes check_ph Buffer Reaction milder_conditions->check_ph inert_atmosphere Use Inert Atmosphere check_ph->inert_atmosphere verify_purity Verify Purity (NMR, etc.) reagent_purity->verify_purity Yes fresh_solvents Use Fresh Solvents verify_purity->fresh_solvents

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Managing Protecting Group Migration in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protecting group migration during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is protecting group migration in the context of pyrazole synthesis?

A1: In unsymmetrically substituted pyrazoles, there are two distinct nitrogen atoms (N1 and N2) available for substitution. Protecting group migration, also referred to as isomerization or transposition, is a phenomenon where a protecting group moves from one nitrogen atom to the other. This can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This issue is often managed by ensuring high regioselectivity during the initial protection step.

Q2: Which protecting groups are known to migrate on the pyrazole ring?

A2: While many N-protecting groups can potentially lead to mixtures of regioisomers during their introduction, some are known to undergo migration under specific conditions after the initial protection. Tetrahydropyranyl (THP) is a notable example, which can undergo thermal isomerization.[1][2][3][4][5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group can also be deliberately transposed from one nitrogen to the other in a controlled chemical step, which can be a useful synthetic strategy.[6]

Q3: What factors influence the regioselectivity of N-protection and thus help to manage "migration"?

A3: The regioselectivity of N-protection is primarily influenced by:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will direct the incoming protecting group to the less sterically hindered nitrogen atom.[1][7]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 protected isomers. For instance, the use of K₂CO₃ in DMSO has been shown to be effective for regioselective N1-alkylation.[1][8]

  • The Protecting Group Reagent: The nature of the protecting group itself plays a role in the observed regioselectivity.

Troubleshooting Guides

Problem 1: My N-protection reaction is yielding a mixture of N1 and N2 isomers.

This is a common issue when working with unsymmetrically substituted pyrazoles. Here’s a step-by-step guide to troubleshoot and improve regioselectivity.

Troubleshooting Workflow:

start Observed Mixture of N1/N2 Isomers sterics Analyze Steric Hindrance Is there a bulky group at C3 or C5? start->sterics base_solvent Modify Base and Solvent System sterics->base_solvent If sterics are not dominant solution Improved Regioselectivity sterics->solution If sterics can be exploited temp Adjust Reaction Temperature base_solvent->temp protecting_group Consider a Different Protecting Group temp->protecting_group thermo_kinetic Investigate Thermodynamic vs. Kinetic Control protecting_group->thermo_kinetic thermo_kinetic->solution

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-protection.

Possible Causes and Solutions:

  • Cause: Insufficient steric or electronic differentiation between the two nitrogen atoms.

  • Solution 1: Optimize Reaction Conditions.

    • Base and Solvent: For many N-alkylations and arylations, using a milder base and a polar aprotic solvent can favor the formation of the thermodynamically more stable isomer. A combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has proven effective for achieving high N1 regioselectivity.[1][8]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal selectivity.

  • Cause: The chosen protecting group is not suitable for the specific pyrazole substrate.

  • Solution 2: Switch Protecting Group.

    • If you are using a small protecting group and getting poor selectivity, consider a bulkier protecting group to leverage steric hindrance. For example, a trityl (Tr) group is significantly larger than a methyl group and will favor the less hindered nitrogen.

  • Cause: The reaction is under thermodynamic control, and the undesired isomer is the more stable one.

  • Solution 3: Isomerization/Transposition.

    • For certain protecting groups like THP, it's possible to thermally isomerize the kinetic product to the thermodynamic one.[2][3][4][5]

    • For the SEM group, a specific protocol allows for its "transposition" from one nitrogen to the other, which can be used strategically in multi-step syntheses.[6]

Problem 2: I have isolated the kinetic N2-protected pyrazole, but I need the N1-isomer.

Possible Solutions:

  • Thermal Isomerization (for THP-protected pyrazoles):

    • If your pyrazole is protected with a tetrahydropyranyl (THP) group, heating the isolated 5-alkyl-1-(THP)pyrazole can lead to its isomerization to the more stable 3-alkyl-1-(THP) isomer.[2][3][4][5] This is a clean, solvent-free method that can be an excellent alternative to deprotection and reprotection sequences.

  • Protecting Group Transposition (for SEM-protected pyrazoles):

    • The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be deliberately moved from one nitrogen to the other. This "SEM switch" is a powerful tool for directing subsequent reactions to a specific position on the pyrazole ring.[6]

  • Deprotection and Reprotection under Optimized Conditions:

    • If isomerization or transposition is not feasible, the most straightforward approach is to deprotect the pyrazole and then re-run the protection reaction under conditions optimized for the formation of the desired N1-isomer (e.g., K₂CO₃ in DMSO).

Data on Regioselective N-Substitution

The choice of base and solvent significantly impacts the regioselectivity of N-alkylation. The following table summarizes results for the methylation of 3-phenylpyrazole.

EntryBaseSolventN1:N2 RatioTotal Yield (%)Reference
1NaHTHF1:1.595
2K₂CO₃DMF2.3:192
3Cs₂CO₃DMF2.5:196
4K₂CO₃DMSO>20:198[1][8]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles[1][8]
  • To a solution of the 3-substituted pyrazole (1.0 equiv) in DMSO, add powdered K₂CO₃ (2.0 equiv).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated pyrazole.

Protocol 2: Thermal Isomerization of 5-Alkyl-1-(THP)pyrazoles[2][3][4][5]
  • Place the purified 5-alkyl-1-(tetrahydropyran-2-yl)pyrazole in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the neat compound at a temperature that allows for isomerization without significant decomposition. This temperature is substrate-dependent and may range from 80 °C to 125 °C.

  • Monitor the isomerization process by taking aliquots and analyzing them by ¹H NMR or GC-MS to determine the ratio of the 5-alkyl to the 3-alkyl isomer.

  • Continue heating until the equilibrium is reached or the desired ratio is obtained.

  • Cool the reaction mixture to room temperature. The resulting product is a mixture of isomers, with the 3-alkyl isomer being the major component.

  • If necessary, the isomers can be separated by column chromatography.

Protocol 3: SEM-Group Transposition ("SEM Switch")[6]
  • Deprotection: To a solution of the N-SEM protected pyrazole in ethanol, add concentrated hydrochloric acid.

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the unprotected pyrazole.

  • Reprotection: Protect the resulting NH-pyrazole with SEM-Cl under standard conditions (e.g., NaH in DMF) to yield the transposed SEM-protected pyrazole.

Protocol 4: Deprotection of N-Boc Protected Pyrazoles[9]
  • Dissolve the N-Boc protected pyrazole (1.0 equiv) in ethanol (95% or dry).

  • Add sodium borohydride (NaBH₄, 1.5-3.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrate.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.

Signaling Pathways and Logical Relationships

Mechanism of Protecting Group Migration

Protecting group migration can be understood as an equilibrium between the N1 and N2 protected isomers. This equilibrium can be influenced by thermal or acid/base catalysis.

N1_isomer N1-Protected Pyrazole (Thermodynamically Favored) intermediate Transition State / Intermediate N1_isomer->intermediate Reverse Migration N2_isomer N2-Protected Pyrazole (Kinetically Favored) N2_isomer->intermediate Migration (e.g., heat, acid) intermediate->N1_isomer intermediate->N2_isomer

Caption: Equilibrium between N1 and N2 protected pyrazole isomers.

Decision-Making for Regioselective Protection

The selection of a strategy for regioselective protection depends on the substitution pattern of the pyrazole.

start Unsymmetrically Substituted Pyrazole steric_check Is one nitrogen significantly more sterically hindered? start->steric_check steric_strategy Use a bulky protecting group. Reaction will likely favor the less hindered nitrogen. steric_check->steric_strategy Yes electronic_check Are there strong electron-withdrawing/donating groups? steric_check->electronic_check No desired_isomer Desired Regioisomer Obtained steric_strategy->desired_isomer electronic_strategy Exploit electronic effects. Consider thermodynamic vs. kinetic control. electronic_check->electronic_strategy Yes no_clear_differentiation No significant steric or electronic differentiation. electronic_check->no_clear_differentiation No electronic_strategy->desired_isomer condition_optimization Optimize reaction conditions: - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) - Temperature no_clear_differentiation->condition_optimization condition_optimization->desired_isomer

Caption: Decision-making flowchart for achieving regioselective N-protection of pyrazoles.

References

Technical Support Center: Overcoming Low Reactivity of Iodopyrazoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing iodopyrazoles in synthetic chemistry. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges associated with the low reactivity of these substrates in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are iodopyrazoles often difficult substrates in cross-coupling reactions?

The primary challenge stems from the pyrazole ring itself. The lone pair of electrons on the sp2-hybridized nitrogen atom (the "imine-type" nitrogen) can coordinate strongly to the metal catalyst, typically palladium.[1][2][3] This coordination can lead to catalyst inhibition or "poisoning," where the active catalytic sites are blocked, preventing the desired catalytic cycle from proceeding efficiently. For N-unsubstituted pyrazoles, the acidic N-H group can also interact with the catalyst or base, further complicating the reaction.[3][4]

Q2: What is the most common side reaction observed with iodopyrazoles?

A frequent and problematic side reaction is the premature dehalogenation (or proto-deiodination) of the iodopyrazole substrate.[5][6] This occurs when the iodo-group is replaced by a hydrogen atom, consuming the starting material without forming the desired coupled product. Studies have shown that for certain aminopyrazoles in Suzuki-Miyaura reactions, bromo and chloro derivatives can be superior to iodopyrazoles due to a reduced tendency for this dehalogenation side reaction.[5][6]

Q3: Should I protect the N-H group of my pyrazole?

Protecting the pyrazole N-H is a highly effective strategy to improve reaction outcomes.[3][7] An N-protecting group, such as a trityl (Tr), Boc, or tetrahydropyranyl (THP) group, prevents the acidic proton from interfering and can sterically hinder the coordination of the pyrazole nitrogen to the metal center.[8][9] This often leads to cleaner reactions and higher yields, particularly in Sonogashira and Buchwald-Hartwig aminations.[4][7][10]

Q4: Which class of ligands is most effective for coupling iodopyrazoles?

Bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are frequently the solution for unreactive (hetero)aryl halides, including iodopyrazoles.[3][11][12] These ligands promote the crucial oxidative addition step and stabilize the active monoligated palladium species.[11] In some cases, N-heterocyclic carbene (NHC) ligands or bidentate phosphine ligands like Xantphos can also be effective.[4][11][13]

Q5: Can I use copper catalysts instead of palladium?

Yes, copper-catalyzed couplings can be a viable alternative, especially for C-N and C-O bond formation.[14][15] For example, a CuI-catalyzed protocol has been successfully developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols.[14] For certain C-N couplings, palladium and copper catalysts can show complementary reactivity depending on the amine substrate.[8][16]

Troubleshooting Guide

Problem: Low to No Product Yield

Your reaction shows consumption of the iodopyrazole starting material but little to no formation of the desired coupled product.

Potential CauseRecommended Solution(s)
Catalyst Poisoning The pyrazole nitrogen is coordinating to the palladium center, inhibiting catalysis.[3]
Poor Ligand Choice The ligand is not suitable for activating the C-I bond or facilitating reductive elimination.
Incorrect Base The base may be too weak to facilitate the catalytic cycle or may be causing substrate degradation.
Dehalogenation Side Reaction The iodopyrazole is being converted to the corresponding unsubstituted pyrazole.[5]
Use of Microwave Irradiation Conventional heating may not provide enough energy for difficult couplings.
Catalyst Inhibition and N-Protection Strategy

The following diagram illustrates the core problem of catalyst inhibition by the pyrazole nitrogen and how N-protection can mitigate this issue.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted pyrazoles, with a specific focus on the critical role of solvent effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomeric mixtures is a common problem, especially when using nonsymmetrical 1,3-diketones and substituted hydrazines.[1][2][3][4] The choice of solvent plays a crucial role in controlling the reaction's regioselectivity.

  • Troubleshooting:

    • Switch to Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity in favor of one isomer.[1][2][3] For example, in the reaction of 1,3-diketones with methylhydrazine, switching from ethanol to HFIP has been shown to yield the desired 5-substituted pyrazole almost exclusively.[1]

    • Consider Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can provide better results and higher regioselectivity than commonly used polar protic solvents like ethanol, especially when used with an acid medium.[5][6]

Q2: The yield of my pyrazole synthesis is very low. What solvent-related factors could be the cause?

A: Low yields can be attributed to several factors, including poor solubility of reactants, slow reaction rates, or the promotion of side reactions by the solvent.

  • Troubleshooting:

    • Optimize Solvent Choice: The optimal solvent is highly dependent on the specific substrates. A solvent screening study is often necessary. For one multi-component synthesis, ethanol was found to be a superior solvent compared to acetonitrile, methanol, dichloromethane, water, or solvent-free conditions, leading to a 98% yield.[7]

    • Enhance Solubility: Ensure your starting materials are soluble in the chosen solvent. 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[8] The solubility can significantly affect reactivity.[8]

    • Acidic Conditions in Amide Solvents: For cyclocondensation reactions, adding a strong acid (e.g., 10 N HCl) to an amide solvent (like DMF, NMP, or DMAc) can accelerate dehydration steps and increase yields, even at room temperature.[5]

Q3: I am trying to develop a more environmentally friendly synthesis. Are there effective solvent-free or "green" solvent options?

A: Yes, significant research has focused on developing greener protocols for pyrazole synthesis to reduce reliance on volatile and toxic organic solvents.[9][10][11]

  • Troubleshooting & Alternatives:

    • Solvent-Free Conditions: Many pyrazole syntheses can be performed under solvent-free conditions, often assisted by microwave irradiation or catalysts.[12][13][14] This approach can lead to shorter reaction times, cleaner product formation, and easier workup.[12]

    • Ionic Liquids: Tetrabutylammonium bromide (TBAB), an organic ionic salt, can serve as a highly polar reaction medium for the solvent-free synthesis of functionalized pyrazoles at room temperature.[9][10]

    • Water as a Solvent: For certain multi-component reactions, water can be used as a green solvent, sometimes in the presence of a catalyst like sodium p-toluenesulfonate (NaPTS), to yield aminopyrazole derivatives.[15]

Q4: My reaction is not proceeding to completion, even after a long reaction time. Can the solvent be the issue?

A: Yes, the solvent can significantly influence the reaction rate.

  • Troubleshooting:

    • Polarity and Protic vs. Aprotic: The solvent's properties dictate how it interacts with reactants, intermediates, and transition states. For example, the synthesis of 1-vinylpyrazoles can be achieved using water as a solvent under phase-transfer catalysis (PTC) conditions, which facilitates the reaction.[16] In another case, a reaction in acetone at room temperature was sluggish, requiring 72 hours for a 75% yield, indicating the need for a different solvent or catalyst to improve the rate.[9]

    • Temperature: The boiling point of the solvent limits the reaction temperature. If a higher temperature is required, a higher-boiling point solvent should be selected. Continuous flow synthesis setups allow for temperatures above the solvent's boiling point, which can dramatically reduce reaction times.

Data Presentation: Solvent Effects on Pyrazole Synthesis

The following tables summarize quantitative data from studies investigating the impact of different solvents on reaction outcomes.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

EntrySolventReactantsRegioisomeric Ratio (2a:3a)Reference
1Ethanol (EtOH)1,3-diketone + methylhydrazine75:25[1]
22,2,2-Trifluoroethanol (TFE)1,3-diketone + methylhydrazine90:10[1]
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1,3-diketone + methylhydrazine97:3[1]
4N,N-dimethylacetamide (DMAc) + HCl1,3-diketone + arylhydrazineGood regioselectivity[5][6]

Table 2: Solvent Optimization for Yield in a Multi-Component Pyrazole Synthesis

EntrySolventCatalystYield (%)Reference
1AcetonitrilePVSALower than ethanol[7]
2MethanolPVSALower than ethanol[7]
3Ethanol PVSA 98 [7]
4DichloromethanePVSALower than ethanol[7]
5WaterPVSALower than ethanol[7]
6Solvent-FreePVSA49[7]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

This protocol is adapted from a method emphasizing high regioselectivity at room temperature.[13]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMAc).

  • Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired pyrazole.

Protocol 2: Green, Solvent-Free Synthesis of Pyrazoles using an Ionic Liquid

This protocol describes an environmentally friendly, solvent-free synthesis.[9][10]

  • Mixing Reactants: In a mortar and pestle, combine the isocyanide (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and 1,2-dibenzoylhydrazine (1.0 mmol).

  • Addition of Catalyst: Add tetrabutylammonium bromide (TBAB) (1.0 mmol) to the mixture.

  • Reaction: Grind the mixture at room temperature. The reaction is typically complete within a short period (monitor by TLC).

  • Work-up and Purification: After completion, add a small amount of a solvent in which the product is soluble but the catalyst is not (e.g., diethyl ether). Filter to remove the catalyst. The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Pyrazole Synthesis

G A Start: Select Reactants (e.g., 1,3-Diketone, Hydrazine) B Choose Solvent (Based on Solubility, Desired Selectivity, Rate) A->B C Mix Reactants in Solvent B->C D Reaction Conditions (Stirring, Heating/Cooling, Catalyst) C->D E Reaction Monitoring (TLC, HPLC, GC-MS) D->E E->D Reaction Incomplete F Work-up (Quenching, Extraction, Washing) E->F Reaction Complete G Purification (Chromatography, Recrystallization) F->G H Characterization & Analysis (NMR, MS, etc.) G->H I End: Substituted Pyrazole H->I

Caption: A typical experimental workflow for the synthesis of substituted pyrazoles.

Diagram 2: Decision Tree for Solvent Selection

G A Primary Goal? B High Regioselectivity? A->B C Use Fluorinated Alcohols (TFE, HFIP) B->C Yes D High Yield? B->D No E Screen Solvents: Ethanol, DMAc, etc. D->E Yes F Green Chemistry? D->F No G Solvent-Free or Aqueous Conditions F->G Yes H Standard Conditions (e.g., Ethanol) F->H No G cluster_0 Solvent Properties cluster_1 Reaction Outcomes Polarity Polarity Yield Yield Polarity->Yield Rate Rate Polarity->Rate Protic_Aprotic Protic / Aprotic Protic_Aprotic->Rate Regioselectivity Regioselectivity Protic_Aprotic->Regioselectivity Acidity_Basicity Acidity / Basicity Acidity_Basicity->Regioselectivity Side_Products Side Products Acidity_Basicity->Side_Products Solvent Solvent Choice Solvent->Polarity Solvent->Protic_Aprotic Solvent->Acidity_Basicity

References

Validation & Comparative

A Comparative Analysis of 4-Iodopyrazoles versus 4-Bromopyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, the strategic functionalization of heterocyclic scaffolds is paramount. Pyrazoles, a privileged structural motif, are frequently modified at the C4-position via palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically iodine or bromine—can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of 4-iodopyrazoles and 4-bromopyrazoles in common cross-coupling reactions, offering insights to inform substrate selection and reaction optimization.

Executive Summary

The reactivity of 4-halopyrazoles in cross-coupling reactions generally follows the established trend for aryl halides: I > Br . This enhanced reactivity of 4-iodopyrazoles often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the choice between an iodo- or bromo-substituent is not always straightforward and can be influenced by the specific coupling reaction, the nature of the coupling partners, and the desired catalyst system. For instance, in Buchwald-Hartwig amination, 4-bromopyrazoles have demonstrated superior performance with palladium catalysis for certain amine substrates, while 4-iodopyrazoles are more effective in copper-catalyzed systems. This guide will delve into the nuances of this reactivity difference across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

General Reactivity and Mechanistic Considerations

The enhanced reactivity of 4-iodopyrazoles stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Catalytic_Cycle cluster_reactivity Reactivity Trend (R-X) Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + R-X Ar-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + R'-M Ar-Pd(II)-R'L2 R-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-R' R-I R-I R-Br R-Br R-I->R-Br Decreasing Reactivity R-Cl R-Cl R-Br->R-Cl Decreasing Reactivity

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. While direct comparative studies on 4-halopyrazoles under identical conditions are limited, an analysis of published data suggests that 4-iodopyrazoles generally require milder conditions and achieve high yields more readily than their 4-bromo counterparts.

HalopyrazoleCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (MW)0.2595[1]
4-Bromo-1H-pyrazoleXPhos Pd G2K₃PO₄Dioxane/H₂O1002486[2]
4-Bromo-3,5-dinitro-1H-pyrazoleXPhos Pd G2K₂CO₃1,4-Dioxane100194[3]

Analysis: As illustrated in the table, the Suzuki coupling of 4-iodopyrazole can be achieved in a significantly shorter reaction time using microwave irradiation. While the 4-bromopyrazoles also provide excellent yields, the reaction times are considerably longer. It is important to note that the electronic nature of the pyrazole ring can also influence reactivity, as seen with the activated dinitropyrazole substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole[1]

To a microwave vial was added 4-iodo-1-methyl-1H-pyrazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). Dioxane (3 mL) and H₂O (1 mL) were then added. The vial was sealed and heated in a microwave reactor at 100 °C for 15 minutes. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, 4-iodopyrazoles are generally more reactive in Sonogashira couplings.

HalopyrazoleCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-aryl-3-CF₃-pyrazolePd(PPh₃)₄CuIEt₃NTHFrt475
4-Bromo-6H-1,2-oxazine derivativePdCl₂(PPh₃)₂CuIEt₃NToluenert6-20~80-90[4]

Analysis: The Sonogashira coupling of 4-iodopyrazoles can proceed efficiently at room temperature. While the provided data for the 4-bromo analogue is on a different heterocyclic system, it is representative of the general conditions required for Sonogashira couplings of bromo-heterocycles, often necessitating longer reaction times. The higher reactivity of the C-I bond allows for more facile coupling under milder conditions.

Experimental Protocol: Sonogashira Coupling of a 4-Iodopyrazole

A mixture of the 4-iodopyrazole (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a suitable solvent such as THF or DMF (5 mL) is degassed with argon. Triethylamine (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In this reaction, a direct comparison between 4-iodo- and 4-bromopyrazoles reveals a more complex interplay between the halide, catalyst system, and amine substrate.[5][6]

HalopyrazoleAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhosKOtBuXylene902460[5][6]
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhosKOtBuXylene902448[5]
4-Iodo-1-tritylpyrazoleAllylamineCuI2-isobutyrylcyclohexanoneKOtBuDMF1002472[5]
4-Bromo-1-tritylpyrazoleAllylaminePd(dba)₂tBuDavePhosKOtBuXylene90246[5][6]

Analysis: For the palladium-catalyzed amination with piperidine, the 4-bromopyrazole provided a higher yield than the 4-iodopyrazole under the same conditions.[5][6] This suggests that for certain amine substrates and a palladium-based catalyst system, the higher reactivity of the iodo-substituent may not be the deciding factor, and other factors such as catalyst inhibition by iodide may play a role.[7] Conversely, for the coupling with allylamine, a copper-catalyzed system was found to be highly effective with the 4-iodopyrazole, while the palladium-catalyzed reaction with the 4-bromopyrazole gave a very low yield.[5][6] This highlights the complementarity of the two halopyrazoles and the importance of catalyst system selection based on the specific transformation.

Halopyrazole_Selection_Logic Start Select Cross-Coupling Reaction Suzuki_Sonogashira Suzuki or Sonogashira? Start->Suzuki_Sonogashira Buchwald_Hartwig Buchwald-Hartwig? Start->Buchwald_Hartwig Iodopyrazole 4-Iodopyrazole (Higher Reactivity) Suzuki_Sonogashira->Iodopyrazole Yes Bromopyrazole 4-Bromopyrazole (Sufficient Reactivity) Suzuki_Sonogashira->Bromopyrazole No Catalyst_System Catalyst System? Buchwald_Hartwig->Catalyst_System Yes Pd_Catalyst Palladium Catalyst Catalyst_System->Pd_Catalyst Pd Cu_Catalyst Copper Catalyst Catalyst_System->Cu_Catalyst Cu Pd_Catalyst->Bromopyrazole Cu_Catalyst->Iodopyrazole

Caption: Logical workflow for selecting between 4-iodo- and 4-bromopyrazoles.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Piperidine[8]

To a solution of 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol) in xylene (2 mL) in a microwave vial were added tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%), potassium t-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv), and piperidine (0.03 mL, 0.257 mmol, 2.0 equiv). The vial was sealed and heated to 90 °C for 24 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography on silica gel to afford the product.

Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole with Allylamine[5]

To a solution of 4-iodo-1-tritylpyrazole (1.0 equiv) in DMF were added allylamine (1.5 equiv), CuI (20 mol%), 2-isobutyrylcyclohexanone (40 mol%), and KOtBu (2.0 equiv). The reaction mixture was heated at 100 °C for 24 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Conclusion

The choice between 4-iodopyrazoles and 4-bromopyrazoles in cross-coupling reactions is a nuanced decision that extends beyond the general reactivity trend of C-I > C-Br.

  • For Suzuki and Sonogashira couplings , 4-iodopyrazoles are generally the preferred substrates due to their higher reactivity, which allows for milder reaction conditions and shorter reaction times.

  • For Buchwald-Hartwig amination , the optimal halide is dependent on the chosen catalytic system and the amine coupling partner. 4-Bromopyrazoles may offer superior yields with palladium catalysis for certain amines, whereas 4-iodopyrazoles are highly effective in copper-catalyzed systems, particularly with challenging amines.

Researchers and drug development professionals should consider these factors when designing synthetic routes involving the C4-functionalization of pyrazoles. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions to optimize reaction outcomes and streamline the synthesis of target molecules.

References

No Publicly Available SAR Studies Found for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases has revealed no specific Structure-Activity Relationship (SAR) studies for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole analogues. While the parent compound is commercially available, detailed research on how structural modifications to this specific scaffold affect its biological activity does not appear to be published in the public domain.

Our investigation sought to identify publications that systematically modify the this compound core and provide corresponding biological data, which is essential for creating a comparative guide. The search included queries for SAR studies on pyrazoles with either the 1-(oxetan-3-yl) substitution or the 4-iodo substitution in the hopes of finding overlapping research. However, these broader searches did not yield any studies that specifically investigate the combined scaffold as requested.

The search results were primarily limited to:

  • Vendor listings for the parent compound, this compound.

  • General SAR studies on other, structurally distinct pyrazole derivatives. These studies, while informative about the broader class of pyrazole-containing compounds, do not provide the specific data required for a detailed comparison of analogues of this compound.

  • Patents disclosing various pyrazole derivatives for different therapeutic targets, none of which focused on the systematic exploration of the requested scaffold.

Without access to a foundational study that synthesizes and evaluates a series of these specific analogues, it is not possible to generate the requested "Publish Comparison Guides" with the required quantitative data, experimental protocols, and meaningful visualizations of structure-activity relationships.

Researchers, scientists, and drug development professionals interested in the SAR of this particular scaffold may need to undertake their own research program to generate the necessary data. This would typically involve the synthesis of a library of analogues with systematic variations at different positions of the pyrazole and oxetane rings, followed by biological evaluation in a relevant assay to determine the impact of these structural changes.

We will continue to monitor for any future publications on this topic and will update our resources accordingly.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent feature in a multitude of clinically approved drugs and investigational agents, valued for its metabolic stability and versatile biological activity.[1] This guide provides a comparative analysis of the preclinical efficacy of pyrazole-based inhibitors, contrasting their performance in controlled laboratory (in vitro) settings with outcomes in living organisms (in vivo). Understanding the correlation—or frequent disparity—between these two measures is critical for advancing drug discovery and development.[2]

This guide synthesizes data from multiple studies to offer a clear comparison of efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Quantitative Efficacy of Pyrazole-Based Inhibitors

The following tables summarize the in vitro and in vivo efficacy of selected pyrazole-based inhibitors targeting various proteins implicated in cancer and inflammation.

Table 1: Pyrazole-Based Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)In Vitro Efficacy (IC50/Ki)Cancer Cell Line(s)In Vivo ModelIn Vivo Efficacy
Ruxolitinib JAK1/JAK2IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)Myeloproliferative neoplasm modelsMouse models of myelofibrosisReduction in spleen size and prolonged survival
Crizotinib ALK, METIC50: 24 nM (ALK), 8 nM (MET)Non-small cell lung carcinomaXenograft models in miceTumor growth inhibition
Compound 6 (3,4-diaryl pyrazole) Tubulin PolymerizationIC50: 0.06–0.25 nMSix different cancer cell linesOrthotopic murine mammary tumor modelSignificant tumor growth inhibitory activity at 5 mg/kg[3]
Afuresertib Analog (Compound 2) Akt1IC50: 1.3 nMHCT116 colon cancer, leukemia cell linesNot specified in abstractAntiproliferative activity, induced apoptosis, and arrested cell cycle at S phase[4]
AT7518 CDKIC50: 0.247-0.924 µMHCT116, A549, K562, U266, RPMI-8226Not specified in abstractPotent antiproliferative activity against a panel of cancer cell lines[4]
Pyrazolo[4,3-f]quinoline derivative (Compound 48) Haspin KinaseIC50: 1.7 µM (HCT116), 3.6 µM (HeLa)HCT116, HeLaNot specified in abstractInhibited over 90% of haspin enzyme activity at 100 nM in vitro[3]

Table 2: Pyrazole-Based Inhibitors of Other Protein Targets

| Compound Name | Target | In Vitro Efficacy (IC50) | Cell Line(s) | In Vivo Model | In Vivo Efficacy | | :--- | :--- | :--- | :--- | :--- | | Celecoxib Analog (5AP 35a) | COX-2 | IC50: 0.55 µM | Not specified | Carrageenan-induced rat paw edema | 91.11% edema inhibition at 50 mg/kg[5] | | YH264 | Mdm2/4-p53 Interaction | IC50: 18.3 ± 2.3 µM | HCT 116 (p53 wild-type) | HCT 116 xenografts in SCID mice | No effect on tumor growth[6] | | YH263 | Mdm2/4-p53 Interaction | IC50: 8.9 ± 0.6 µM | HCT 116 (p53 wild-type) | HCT 116 xenografts in SCID mice | No effect on tumor growth[6] | | WW751 | Mdm2/4-p53 Interaction | IC50: 3.1 ± 0.2 µM | HCT 116 (p53 wild-type) | HCT 116 xenografts in SCID mice | No effect on tumor growth[6] | | SR141716A | Cannabinoid Receptor 1 (CB1) Antagonist | Potent and specific antagonist | Not specified | Not specified | Characterized as a potent CB1 receptor antagonist[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of pyrazole-based inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HCT 116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. Control wells receive only the solvent.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., HCT 116) are injected subcutaneously into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The pyrazole-based inhibitor is administered to the mice through a specific route (e.g., intravenous or oral) at a predetermined dose and schedule (e.g., daily for five days).[6] A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.[6]

Carrageenan-Induced Rat Paw Edema Model

This is a widely used model to evaluate the anti-inflammatory activity of a compound.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (e.g., a pyrazole-based COX-2 inhibitor) is administered orally at a specific dose.[5] A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug.

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[5]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in the evaluation of pyrazole-based inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Lead Candidate Lead Candidate Cell-Based Assays->Lead Candidate Animal Model Selection Animal Model Selection Lead Candidate->Animal Model Selection Pharmacokinetics Pharmacokinetics Animal Model Selection->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Preclinical Data Preclinical Data Toxicology Studies->Preclinical Data

Caption: Workflow from in vitro to in vivo evaluation of pyrazole inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole-based Kinase Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole-based Kinase Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

G cluster_factors Translational Factors In Vitro Potency (IC50) In Vitro Potency (IC50) Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vitro Potency (IC50)->Pharmacokinetics (ADME) In Vivo Efficacy In Vivo Efficacy Target Engagement in Vivo Target Engagement in Vivo Pharmacokinetics (ADME)->Target Engagement in Vivo Metabolic Stability Metabolic Stability Metabolic Stability->Target Engagement in Vivo Target Engagement in Vivo->In Vivo Efficacy Toxicity Toxicity Toxicity->In Vivo Efficacy

Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

Conclusion

The development of pyrazole-based inhibitors showcases a promising avenue for therapeutic intervention in various diseases. However, the transition from in vitro success to in vivo efficacy is a complex process influenced by numerous factors including pharmacokinetics, metabolic stability, and target engagement within a complex biological system.[2] As evidenced by the Mdm2/4-p53 inhibitors YH264, YH263, and WW751, potent in vitro activity does not always translate to in vivo efficacy, often due to the inability to achieve sufficient tumor concentrations.[6] Conversely, compounds like the tubulin polymerization inhibitor (Compound 6) have demonstrated a strong correlation between nanomolar in vitro potency and significant in vivo tumor inhibition.[3]

This guide underscores the importance of a multi-faceted approach to drug discovery, where potent in vitro activity is the starting point, followed by rigorous in vivo evaluation to ascertain the true therapeutic potential of a compound. The provided data, protocols, and diagrams serve as a resource for researchers to navigate the challenges of translating preclinical findings into clinical success.

References

A Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of 4-halogenated-1H-pyrazoles, supported by experimental data. The pyrazole scaffold is a key component in many pharmaceuticals, and understanding the influence of halogen substitution on its electronic and structural properties is crucial for molecular design and development.

This guide provides a comparative analysis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles, focusing on their nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from the spectroscopic analysis of the 4-halogenated-1H-pyrazole series.

¹H NMR Chemical Shifts

The ¹H NMR spectra of 4-halogenated pyrazoles are characterized by signals for the N-H proton and the C-H protons at positions 3 and 5 of the pyrazole ring. The chemical shifts are influenced by the electronegativity of the halogen substituent.[1] A counterintuitive trend is observed where the acidity of the N-H proton increases from the fluoro to the iodo derivative, which is reflected in the downfield shift of the N-H proton signal.[1]

Compoundδ (N-H) ppmδ (C³-H, C⁵-H) ppm
4-Fluoro-1H-pyrazole~12.8~7.6
4-Chloro-1H-pyrazole~13.2~7.7
4-Bromo-1H-pyrazole~13.3~7.7
4-Iodo-1H-pyrazole~13.4~7.7

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Key IR Absorption Frequencies

The infrared spectra of these compounds show characteristic bands for N-H and C-H stretching vibrations. The position of the N-H stretching frequency is sensitive to hydrogen bonding interactions.[1] In the solid state, 4-fluoro- and 4-iodo-1H-pyrazole form one-dimensional chains (catemers) through intermolecular hydrogen bonding, while the chloro and bromo analogues form trimeric structures.[1][2] This difference in supramolecular assembly is reflected in their IR spectra.[1]

Compoundν(N-H) cm⁻¹ν(C-H) cm⁻¹
4-Fluoro-1H-pyrazole~3133~3100-3150
4-Chloro-1H-pyrazole~2600-3200 (broad)~3100-3150
4-Bromo-1H-pyrazole~2600-3200 (broad)~3100-3150
4-Iodo-1H-pyrazole~3110~3100-3150

Note: The N-H stretching frequencies for the chloro and bromo derivatives appear as broad bands due to strong hydrogen bonding within the trimeric structures.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4-halogenated-1H-pyrazoles.

General Synthesis of 4-Halogenated-1H-Pyrazoles

The synthesis of 4-halogenated-1H-pyrazoles can be achieved through various methods depending on the halogen. For instance, 4-fluoro-1H-pyrazole can be synthesized from sodium fluoroacetate.[2] The general approach involves the formation of a halogenated precursor followed by cyclization with hydrazine.[3]

Example Synthesis of 4-Fluoro-1H-pyrazole: (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde is reacted with hydrazine in an aqueous ethanol solution. The reaction mixture is heated, and after cooling, the pH is adjusted with a saturated aqueous sodium bicarbonate solution. The product is then extracted with an organic solvent, dried, and the solvent is removed under reduced pressure to yield 4-fluoro-1H-pyrazole.[3][4]

NMR Spectroscopy

¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization. The fragmentation patterns provide information about the molecular weight and structure of the compounds. The presence of chlorine or bromine isotopes leads to characteristic M+2 peaks in the mass spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-halogenated-1H-pyrazoles.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product 4-Halogenated-1H-Pyrazole workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation & Comparison nmr->structure ir->structure ms->structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The spectroscopic properties of 4-halogenated-1H-pyrazoles are systematically influenced by the nature of the halogen atom. These differences, particularly in their ¹H NMR and IR spectra, provide valuable insights for the structural characterization and design of novel pyrazole-based compounds in drug discovery and materials science. The provided data and protocols serve as a foundational guide for researchers working with these important heterocyclic motifs.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug development. Pyrazole derivatives are found in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Among the various precursors available, 4-iodopyrazoles stand out as exceptionally versatile building blocks due to the reactivity of the carbon-iodine bond, which allows for a diverse range of chemical transformations.[2][3] This reactivity is most effectively harnessed through transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide provides an objective comparison of the primary catalytic systems employed for the functionalization of 4-iodopyrazoles, with a focus on palladium and copper-based catalysts. It presents supporting experimental data, detailed protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal system for their synthetic needs.

Comparative Performance of Catalytic Systems

Palladium and copper catalysts are the most prevalent systems for the functionalization of 4-iodopyrazoles. While both are effective, they exhibit distinct advantages and limitations regarding substrate scope, reaction conditions, and cost. Palladium catalysts are renowned for their broad applicability in C-C bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings.[3][5] Copper catalysts, while often more cost-effective, have shown particular strength in C-O and C-N bond formation.[1][6]

The following table summarizes the performance of representative palladium and copper-catalyzed systems in the functionalization of 4-iodopyrazole derivatives.

Parameter Palladium-Catalyzed Suzuki-Miyaura Coupling[5] Copper-Catalyzed C-O Coupling[6][7][8]
Reaction Type C-C Bond Formation (Arylation)C-O Bond Formation (Alkoxylation)
Catalyst Pd(PPh₃)₄CuI
Ligand -3,4,7,8-tetramethyl-1,10-phenanthroline
Catalyst Loading Not specified, typical is 1-5 mol%20 mol%
Base K₂CO₃Potassium t-butoxide (t-BuOK)
Solvent Toluene/H₂OExcess Alcohol (serves as solvent)
Temperature 100 °C130 °C (Microwave)
Reaction Time 18 h1 h
Yield 56%66%
Key Advantage Broad substrate scope for C-C couplings.High efficiency for C-O bond formation, shorter reaction time.
Key Disadvantage Higher catalyst cost, longer reaction times.Higher catalyst loading, requires microwave irradiation for optimal time.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in synthetic chemistry. Below are the methodologies for the key reactions cited in the comparison table.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the arylation of a 4-iodopyrazole derivative with phenylboronic acid.[5]

Materials:

  • 1-Aryl-3-CF₃-4-iodopyrazole

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the 1-aryl-3-CF₃-4-iodopyrazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the catalyst, Pd(PPh₃)₄.

  • Add a mixture of toluene and water as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-phenylpyrazole product.

Protocol 2: Copper-Catalyzed C-O Coupling (Alkoxylation)

This protocol details the direct 4-alkoxylation of a 4-iodopyrazole using a copper(I) iodide catalyst under microwave irradiation.[6][7][8]

Materials:

  • 4-Iodo-1H-pyrazole derivative (e.g., 4-iodo-1-trityl-1H-pyrazole)

  • Copper(I) iodide (CuI)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline

  • Potassium t-butoxide (t-BuOK)

  • Alcohol (e.g., Allyl alcohol, used in excess as the solvent)

Procedure:

  • In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

  • Add potassium t-butoxide (2.0 equiv.).

  • Add an excess of the desired alcohol to the vial, which also serves as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour.

  • After the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the 4-alkoxypyrazole.

Visualizing Workflows and Catalytic Cycles

Understanding the experimental workflow and the underlying catalytic mechanism is crucial for optimizing reaction conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate these logical processes.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants: 4-Iodopyrazole Coupling Partner Catalyst Add Catalyst System: Metal Precursor Ligand (if any) Reactants->Catalyst Solvent Add Solvent and Base Catalyst->Solvent Heating Heat Mixture (Conventional or MW) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for catalytic cross-coupling.

G Pd0 Pd(0)Ln PdrI R-Pd(II)-I Ln Pd0->PdrI Oxidative Addition PdrR R-Pd(II)-R' Ln PdrI->PdrR Transmetalation PdrR->Pd0 Reductive Elimination Product Functionalized Pyrazole (R-R') PdrR->Product RI 4-Iodopyrazole (R-I) RI->PdrI R_Partner Coupling Partner (R'-M) R_Partner->PdrI

Caption: Simplified catalytic cycle for a cross-coupling reaction.

Alternative and Emerging Catalytic Systems

While palladium and copper dominate the field, other transition metals and methodologies are emerging as viable alternatives.

  • Nickel Catalysis: Nickel complexes are gaining attention as more economical alternatives to palladium for various cross-coupling reactions.[9][10] They can catalyze C-H/N-H oxidative annulations and other functionalizations.[10]

  • Rhodium Catalysis: Rhodium catalysts have been employed for specific C-H functionalization reactions, such as the ortho-alkynylation of nitroarenes, demonstrating unique regioselectivity.[11]

  • Photoredox Catalysis: This approach uses visible light to initiate catalytic cycles, often under very mild conditions.[12] It has been successfully applied to a range of C-H functionalization reactions and offers a complementary strategy to traditional transition-metal catalysis.[13][14]

Conclusion

The choice of a catalytic system for the functionalization of 4-iodopyrazoles is a critical decision that impacts reaction efficiency, cost, and environmental footprint.

  • Palladium-based systems offer broad versatility and are well-established for a wide range of C-C and C-N bond formations, making them a reliable choice for complex molecule synthesis.[3][15]

  • Copper-based systems provide a cost-effective and highly efficient alternative, particularly for C-O and certain C-N couplings, often with the benefit of shorter reaction times under microwave irradiation.[6][7]

Emerging technologies involving nickel, rhodium, and photoredox catalysis continue to expand the synthetic chemist's toolkit, promising milder reaction conditions and novel reactivity patterns. The selection of an appropriate catalyst should be guided by the specific transformation desired, laboratory capabilities, and economic considerations.

References

Pyrazole Derivatives Emerge as Potent Scaffolds for Antileishmanial Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global fight against leishmaniasis, a parasitic disease affecting millions, researchers are increasingly turning their attention to pyrazole derivatives as a promising source of new therapeutic agents. A comprehensive evaluation of recent studies reveals that these heterocyclic compounds exhibit significant antileishmanial activity, in some cases surpassing the efficacy of current standard drugs. This guide provides a comparative analysis of the performance of various pyrazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, presents a spectrum of clinical manifestations, from cutaneous lesions to the life-threatening visceral form.[1] The current therapeutic options are hampered by issues of toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel, effective, and accessible treatments.[2][3] Pyrazole and its derivatives have long been recognized for their broad pharmacological activities, and recent research has solidified their potential as potent antileishmanial agents.[4][5][6][7][8][9]

Comparative Efficacy of Pyrazole Derivatives

Multiple studies have demonstrated the in vitro efficacy of various synthesized pyrazole derivatives against different Leishmania species. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations. The data presented below summarizes the antileishmanial activity of several promising pyrazole derivatives from recent literature.

Compound IDLeishmania SpeciesFormIC50 (µM)Reference DrugReference Drug IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Compound IIIb L. donovaniAmastigote0.0112 µg/mLMiltefosine0.3 µg/mLNot ReportedNot Reported[1]
Compound III L. aethiopicaAmastigote0.28 µg/mLMiltefosine0.3 µg/mLNot ReportedNot Reported[1]
Compound 4j L. donovaniAmastigote5-13Not specifiedNot specified>50>3.8-10[2]
Compound 3i L. majorAmastigote1.45Miltefosine> MiltefosineNot ReportedNot Reported[10]
Compound 5 L. majorAmastigote2.30Miltefosine> MiltefosineNot ReportedNot Reported[10]
Compound 5b L. aethiopicaPromastigote0.05Miltefosine> MiltefosineNot ReportedNot Reported[11]
Compound 7a L. aethiopicaPromastigote0.89Miltefosine> MiltefosineNot ReportedNot Reported[11]
Compound P12 L. majorPromastigote34.79 µg/mLGlucantime97.31 µg/mLNot ReportedNot Reported[12]
Compound P14 L. majorPromastigote38.51 µg/mLGlucantime97.31 µg/mLNot ReportedNot Reported[12]
Compound 13 L. aethiopicaPromastigote0.018Miltefosine3.130Not ReportedNot Reported[13]

Note: Some values were reported in µg/mL and have been presented as such.

The data clearly indicates that several pyrazole derivatives exhibit potent antileishmanial activity, with some compounds showing significantly lower IC50 values than the standard drugs miltefosine and amphotericin B. For instance, compound IIIb was found to be remarkably active against L. donovani with an IC50 value of 0.0112 µg/ml, substantially lower than that of miltefosine (0.3 µg/ml) and amphotericin B (0.2 µg/ml).[1] Similarly, a hydrazine-coupled pyrazole derivative, compound 13, displayed superior activity against L. aethiopica promastigotes, being 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate.[13]

Experimental Protocols

The evaluation of these pyrazole derivatives involved standardized in vitro assays. Below are the generalized methodologies employed in the cited studies.

In Vitro Antileishmanial Activity Assay (Promastigotes)

The inhibitory effect of the synthesized compounds on the proliferation of Leishmania promastigotes is commonly determined using the Alamar blue reduction method.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 25°C).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

    • Varying concentrations of the test compounds are added to the wells.

    • Plates are incubated for a defined period (e.g., 72 hours) at the optimal growth temperature.

    • Alamar blue reagent (resazurin) is added to each well, and the plates are incubated for an additional period.

    • The reduction of resazurin to the fluorescent resorufin by viable parasites is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 values are calculated by plotting the percentage of parasite inhibition against the compound concentration.

In Vitro Antileishmanial Activity Assay (Amastigotes)

The activity against the intracellular amastigote stage is crucial as this is the clinically relevant form of the parasite in the mammalian host.

  • Host Cell Culture: A suitable host cell line, such as murine macrophages (e.g., J774A.1) or peripheral blood mononuclear cells (PBMCs), is cultured in an appropriate medium.

  • Infection: The host cells are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, non-internalized parasites are removed by washing.

  • Compound Treatment: The infected cells are then treated with different concentrations of the test compounds and incubated for a further period.

  • Quantification of Infection: The number of amastigotes per macrophage is determined, typically by Giemsa staining and microscopic examination.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated.

  • Cell Culture: Mammalian cells (e.g., macrophages, Vero cells, or HeLa cells) are cultured in 96-well plates.

  • Compound Treatment: The cells are exposed to various concentrations of the test compounds for a specified duration.

  • Viability Assessment: Cell viability is determined using methods such as the MTT assay or Alamar blue assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), which is the ratio of CC50 to IC50, is then determined to assess the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over host cells.

Mechanism of Action and Signaling Pathways

The precise mechanisms by which pyrazole derivatives exert their antileishmanial effects are an active area of investigation. Some studies suggest that these compounds may target specific enzymes essential for parasite survival. For instance, in silico reverse docking experiments have pointed to Leishmania major pteridine reductase (Lm-PTR1) as a potential target.[10] Another study identified the 14-alpha demethylase enzyme as a likely target.[12]

Furthermore, mechanistic studies on promising candidates have revealed their ability to induce parasite cell death through various pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and interference with the cell cycle.[2]

Below is a generalized workflow for investigating the mechanism of action of antileishmanial compounds.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies Start Start In_vitro_Screening In vitro screening of pyrazole derivatives Start->In_vitro_Screening Hit_Identification Identification of potent hits In_vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies ROS_Generation Reactive Oxygen Species (ROS) Generation Assay Mechanism_Studies->ROS_Generation Mitochondrial_Potential Mitochondrial Membrane Potential (ΔΨm) Assay Mechanism_Studies->Mitochondrial_Potential Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Target_Identification Target Identification (e.g., Docking) Mechanism_Studies->Target_Identification Lead_Optimization Lead Optimization ROS_Generation->Lead_Optimization Mitochondrial_Potential->Lead_Optimization Cell_Cycle_Analysis->Lead_Optimization Target_Identification->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for identifying and characterizing the mechanism of action of novel antileishmanial pyrazole derivatives.

The following diagram illustrates a hypothetical signaling pathway for pyrazole-induced leishmanial cell death based on the current understanding.

G cluster_pathway Hypothetical Signaling Pathway for Pyrazole-Induced Leishmanial Cell Death Pyrazole Pyrazole Derivative Target_Enzyme Parasite-Specific Enzyme (e.g., PTR1, 14-alpha demethylase) Pyrazole->Target_Enzyme Inhibition ROS Increased Reactive Oxygen Species (ROS) Target_Enzyme->ROS Downstream Effect Cell_Cycle Cell Cycle Arrest Target_Enzyme->Cell_Cycle Mitochondria Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mitochondria Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis Cell_Cycle->Apoptosis

Caption: A proposed signaling pathway illustrating how pyrazole derivatives may induce cell death in Leishmania parasites.

Conclusion

The collective evidence strongly supports the continued exploration of pyrazole derivatives as a rich source of novel antileishmanial drug candidates. The promising in vitro activity, coupled with favorable selectivity profiles in some cases, warrants further investigation into their in vivo efficacy and pharmacokinetic properties. The elucidation of their precise mechanisms of action will be instrumental in optimizing their structure to develop next-generation therapies against leishmaniasis. This comparative guide serves as a valuable resource for the scientific community to accelerate the discovery and development of new treatments for this devastating neglected tropical disease.

References

Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based kinase inhibitors based on molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support computational drug design efforts.

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. Molecular docking simulations are a crucial in silico tool for predicting the binding affinity and orientation of these inhibitors, thereby guiding the design and optimization of more potent and selective drug candidates. This guide synthesizes data from several studies to offer a comparative overview of the docking performance of various pyrazole derivatives against different kinase targets.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the quantitative data from various docking studies, presenting the binding energies and, where available, the corresponding experimental inhibitory concentrations (IC50) of different pyrazole-based inhibitors against several key kinase targets. Lower binding energy values typically indicate a more favorable binding interaction.

Table 1: Docking Performance of Pyrazole Derivatives Against VEGFR-2, Aurora A, and CDK2 [1][2]

Kinase Target (PDB ID)Pyrazole DerivativeBinding Energy (kcal/mol)
VEGFR-2 (2QU5)2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)-10.09
Aurora A (2W1G)2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)-8.57
CDK2 (2VTO)2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)-10.35

Table 2: In Vitro Inhibitory Activity and Docking Insights for Pyrazole-Based VEGFR-2 Inhibitors [3][4]

CompoundVEGFR-2 IC50 (nM)Cytotoxicity PC-3 IC50 (µM)
3a38.281.22
3i8.931.24
Sorafenib (Reference)301.13
Doxorubicin (Reference)-0.932

Docking studies for compounds 3a and 3i confirmed their interaction with the catalytic amino acid residues within the VEGFR-2 active site.[4]

Table 3: Dual EGFR/VEGFR-2 Inhibitory Potential of Pyrazole and Pyrazolopyridine Derivatives [5]

CompoundEGFR WT IC50 (µM)VEGFR-2 IC50 (µM)
3d0.1840.418
3e--
3f0.0660.102
4a--

Compound 3f demonstrated the most potent dual inhibitory activity and its binding efficiency to both EGFR and VEGFR-2 was confirmed through docking studies.[5]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a standard workflow for performing molecular docking studies of pyrazole-based inhibitors against kinase targets, based on methodologies reported in the cited literature.[1][2]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The two-dimensional structures of the pyrazole-based inhibitors are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to three-dimensional structures.

  • Energy minimization of the ligand structures is performed using a suitable force field.

  • Gasteiger partial charges are calculated, and non-polar hydrogens are merged. The final ligand structures are saved in the PDBQT format.

3. Molecular Docking using AutoDock Vina:

  • Grid Box Generation: A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most likely binding mode. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving a common kinase target and the general workflow of a comparative docking study.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway leading to cell proliferation and survival.

Docking_Workflow PDB Select Target Protein (e.g., VEGFR-2 from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Design/Select Pyrazole Ligand Library PrepLigands Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLigands Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigands->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Comparison Compare Inhibitors (Rank based on scores) Analysis->Comparison Lead Identify Lead Candidates Comparison->Lead

Caption: Workflow for a comparative molecular docking study.

References

Comparative Evaluation of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial performance of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole. Due to the absence of direct experimental data for this specific compound in peer-reviewed literature, this evaluation is based on published data from structurally related pyrazole derivatives. The data presented serves as a benchmark for researchers investigating novel pyrazole-based antimicrobial agents.

Performance Comparison of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition against a panel of pathogenic microorganisms. The following tables summarize representative data for various pyrazole compounds, offering a comparative landscape for assessing the potential of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparative Pyrazole Derivatives (μg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Pyrazole Derivative A168326416[1]
Pyrazole Derivative B8416328[2]
Pyrazole-Thiadiazine Hybrid428164[1]
Ciprofloxacin (Control)10.50.251-[3]
Fluconazole (Control)----8[1]

Table 2: Zone of Inhibition of Comparative Pyrazole Derivatives (mm)

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Pyrazole Derivative C1820141216[4][5]
Pyrazole Derivative D2224181620[2][6]
Pyrazole-Pyrazoline Hybrid2528201822[5]
Ciprofloxacin (Control)30322825-[3]
Fluconazole (Control)----28[1]

Experimental Protocols

The following are detailed methodologies for key antimicrobial assays, based on standard protocols described in the literature for evaluating pyrazole derivatives.[1][4][6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Agar Well Diffusion Assay

This method assesses the extent of antimicrobial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Materials:

  • Test compound

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile well borer

Procedure:

  • Plate Preparation: Prepare agar plates and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume and concentration of the test compound solution to each well.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial evaluation and a hypothetical signaling pathway that could be targeted by pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Compound Test Compound (this compound) MIC MIC Assay (Broth Microdilution) Compound->MIC ZOI Zone of Inhibition (Agar Well Diffusion) Compound->ZOI Microorganisms Bacterial & Fungal Strains Microorganisms->MIC Microorganisms->ZOI Media Growth Media (MHB/MHA, RPMI/SDA) Media->MIC Media->ZOI MIC_Data Determine MIC Values MIC->MIC_Data ZOI_Data Measure Inhibition Zones ZOI->ZOI_Data Comparison Compare with Standard Drugs & Other Pyrazoles MIC_Data->Comparison ZOI_Data->Comparison

Caption: Experimental workflow for antimicrobial evaluation.

signaling_pathway cluster_membrane Bacterial Cell cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Kinase Protein Kinase Receptor->Kinase activates Signal External Signal Signal->Receptor TF Transcription Factor Kinase->TF phosphorylates DNA_Gyrase DNA Gyrase TF->DNA_Gyrase regulates expression Replication DNA Replication DNA_Gyrase->Replication enables Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase inhibits

Caption: Hypothetical inhibition of DNA gyrase signaling.

References

Safety Operating Guide

Proper Disposal of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole, a halogenated heterocyclic compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust or vapors.[2][3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Wash hands thoroughly after handling.[1][5]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] As a halogenated organic compound, it requires special disposal considerations.[6][7][8]

Step 1: Waste Identification and Segregation

  • Classification: This compound is classified as a halogenated organic waste due to the presence of iodine.

  • Segregation: Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.[1][8] Keep it in its original container if possible, or a clearly labeled, compatible waste container.[1][6]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and properly sealed container for halogenated organic waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Halogenated Hazardous Waste" and a list of its contents, including "this compound".[6] Do not use abbreviations or chemical formulas on the primary label.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][4] The storage area should be a designated hazardous waste accumulation area.

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the halogenated waste by a licensed hazardous waste disposal company.[1][5]

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts, such as hydrogen iodide.[1]

  • Do NOT:

    • Dispose of this chemical down the drain.[1][9]

    • Dispose of this chemical in regular trash.

    • Evaporate this chemical in a fume hood as a means of disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

For large spills, evacuate the area and contact your institution's emergency response team.[6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Assess Hazards & Don PPE B Segregate as Halogenated Waste A->B C Transfer to Labeled Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Professional Disposal Service D->E F Spill Occurs G Evacuate & Ventilate F->G Emergency H Contain & Collect Spill G->H I Decontaminate Area H->I J Dispose of Spill Debris as Hazardous Waste I->J J->C

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-iodo-1-(oxetan-3-yl)-1H-pyrazole. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[3][4]To protect against splashes and solid particulates that can cause serious eye damage.[1][2]
Hand Protection Disposable nitrile gloves are the minimum requirement.[3] Consider double-gloving or using thicker, chemical-resistant gloves for extended handling.To prevent skin contact which can cause irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection A flame-resistant lab coat, buttoned completely. Long pants and closed-toe shoes are mandatory.[4]To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][6] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.[7]To prevent inhalation of the compound, which may cause respiratory irritation.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure fume hood is operational Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use anti-static weigh paper Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Add to solvent/reaction mixture Clean Glassware Clean Glassware Dissolve/React->Clean Glassware Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Segregate waste streams Store Compound Store Compound Dispose Waste->Store Compound Tightly sealed container Doff PPE Doff PPE Store Compound->Doff PPE Wash hands thoroughly

Caption: Experimental workflow for handling this compound.

Handling Protocol:

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.[7] Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Aliquotting : When weighing the solid compound, avoid generating dust.[1] Use a spatula and handle the material gently.

  • Reactions : If the compound is to be used in a reaction, add it carefully to the reaction vessel to prevent splashing.

  • Spill Response : In case of a spill, contain the solid material and clean the area thoroughly.[1] Avoid creating dust during cleanup.[1]

Storage Protocol:

  • Store the compound in a tightly closed container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused Compound Treat as hazardous chemical waste.[8] Dispose of in a designated, properly labeled container for halogenated organic solids.To comply with EPA regulations for hazardous waste and prevent environmental harm.[8][9]
Contaminated Labware Disposable items (e.g., gloves, weigh paper) should be placed in a sealed bag and disposed of as hazardous waste.[10] Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.To prevent cross-contamination and ensure all traces of the hazardous chemical are managed properly.
Empty Containers Rinse the container with a suitable solvent three times, collecting the rinsate as hazardous waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines.To ensure that residual chemical is not improperly discarded.

Waste Management Workflow:

Chemical Use Chemical Use Solid Waste Contaminated Solids (Gloves, Paper) Chemical Use->Solid Waste Liquid Waste Contaminated Liquids (Solvents, Rinsate) Chemical Use->Liquid Waste Empty Containers Empty Containers Chemical Use->Empty Containers Segregated Waste Collection Segregated Waste Collection Solid Waste->Segregated Waste Collection Halogenated Solid Waste Liquid Waste->Segregated Waste Collection Halogenated Liquid Waste Empty Containers->Segregated Waste Collection After Triple Rinsing University Waste Pickup University Waste Pickup Segregated Waste Collection->University Waste Pickup Properly Labeled

Caption: Waste disposal workflow for this compound.

Always consult your institution's specific hazardous waste management guidelines for detailed procedures.[9][10] Never dispose of this chemical down the drain.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.